sulfo-SPDB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCFUVCWLZEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Sulfo-SPDB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) is a heterobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Its precisely engineered chemical architecture facilitates the stable linkage of a therapeutic payload to a monoclonal antibody in systemic circulation, while enabling selective release of the active drug within the target cell's reductive environment. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its chemical properties, conjugation methodologies, and the intracellular processes governing payload liberation.
Core Mechanism of Action: A Two-Step Conjugation and Cleavage Process
The functionality of this compound is rooted in its bifunctional nature, possessing two distinct reactive groups that enable a sequential conjugation process. This is followed by a targeted cleavage mechanism.
Step 1: Antibody Conjugation via N-hydroxysuccinimide (NHS) Ester. The this compound molecule contains a sulfonated N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues present on the surface of monoclonal antibodies, to form a stable amide bond. The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the crosslinker, facilitating conjugation reactions in aqueous buffers commonly used for proteins.
Step 2: Payload Attachment via Pyridyldithio Group. The opposite end of the this compound linker features a pyridyldithio group. This group reacts with a free sulfhydryl (thiol) group on a cytotoxic drug or other payload molecule. This reaction, a thiol-disulfide exchange, results in the formation of a disulfide bond between the linker and the payload, with the release of a pyridine-2-thione molecule.
Intracellular Cleavage: The Reductive Trigger. The disulfide bond linking the payload to the antibody via the this compound linker is engineered to be stable in the oxidizing environment of the bloodstream. However, upon internalization of the ADC into a target cell, it is exposed to a significantly more reducing environment. The high intracellular concentration of reducing agents, most notably glutathione (B108866) (GSH), rapidly cleaves the disulfide bond. This releases the therapeutic payload in its active form, allowing it to exert its cytotoxic effect on the target cell.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
Caption: Experimental workflow for the synthesis of a this compound-linked Antibody-Drug Conjugate.
An In-Depth Technical Guide to Sulfo-SPDB: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB), a chemically cleavable linker pivotal in the development of antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its mechanism of action in targeted drug delivery. Furthermore, it offers detailed experimental protocols for its conjugation to monoclonal antibodies and visualizes the key biological pathways involved.
Core Concepts: Chemical Structure and Properties
This compound is a heterobifunctional crosslinker designed for the covalent attachment of cytotoxic payloads to antibodies. Its structure incorporates three key features: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, a disulfide bond that is cleavable in the reducing environment of the cell, and a sulfonate group that imparts increased water solubility to the linker and the resulting ADC. This enhanced solubility can improve conjugation efficiency and the overall biophysical properties of the final conjugate.
Chemical Structure
The chemical structure of this compound is presented below:
-
Systematic Name: N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate
-
Common Acronym: this compound
The NHS ester group reacts with amine-containing residues on the antibody, primarily the ε-amino group of lysine, to form a stable amide bond. The pyridyldithio group is reactive towards sulfhydryl (thiol) groups, enabling the attachment of a thiol-containing cytotoxic drug.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C13H14N2O7S3 | [1][2] |
| Molecular Weight | 406.45 g/mol | [1][2] |
| Appearance | Solid-Liquid Mixture, Light yellow to brown | [1] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [1] |
| Storage Conditions | -80°C, protect from light, stored under nitrogen | [1] |
Mechanism of Action in Antibody-Drug Conjugates
This compound plays a crucial role as a cleavable linker in the mechanism of action of an ADC. The overall process, from systemic circulation to target cell killing, is a multi-step cascade.
First, the ADC, carrying a cytotoxic payload via the this compound linker, circulates in the bloodstream. The linker is designed to be stable in circulation to prevent premature release of the drug, which would lead to systemic toxicity.[3] Upon reaching the target tissue, the antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to intracellular compartments, such as lysosomes. Inside the cell, the higher concentration of reducing agents, like glutathione, cleaves the disulfide bond within the this compound linker. This cleavage releases the cytotoxic payload in its active form.
Once released, the cytotoxic drug can exert its cell-killing effects. A common payload conjugated via this compound is DM4, a potent maytansinoid derivative that acts as a tubulin polymerization inhibitor.[3][4] By binding to tubulin, DM4 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3]
References
- 1. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
The Strategic Advantage of Water-Soluble Crosslinkers: A Technical Guide to Sulfo-SPDB
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 15, 2025 – In the intricate landscape of bioconjugation and targeted drug delivery, the choice of a crosslinker is a critical determinant of success. For researchers, scientists, and drug development professionals, understanding the nuanced advantages of different linker technologies is paramount. This technical guide delves into the core benefits of utilizing a water-soluble, cleavable crosslinker, sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate), a cornerstone in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs).
Executive Summary
This compound has emerged as a preferred crosslinking agent in biopharmaceutical development due to a unique combination of properties that address key challenges in the field. Its inherent water solubility, courtesy of a sulfonate group, streamlines the conjugation process and mitigates issues associated with aggregation of hydrophobic molecules.[1] The strategically incorporated disulfide bond offers a selective cleavage mechanism within the reductive environment of target cells, ensuring controlled release of therapeutic payloads. Furthermore, ADCs formulated with this compound linkers have demonstrated commendable stability in systemic circulation, a critical factor for minimizing off-target toxicity and maximizing therapeutic efficacy. This guide will provide a comprehensive overview of these advantages, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and application.
Core Advantages of this compound
The strategic design of this compound confers several key advantages in the development of bioconjugates, particularly ADCs.
Enhanced Water Solubility and Formulation Efficiency
The addition of a sulfonate (SO₃⁻) group to the succinimidyl ester ring renders this compound water-soluble. This intrinsic property is a significant benefit over its non-sulfonated counterpart, SPDB. Increased water solubility facilitates the conjugation reaction in aqueous buffers, often eliminating the need for organic co-solvents that can denature or precipitate sensitive protein molecules like antibodies. This leads to improved reaction efficiency and addresses common challenges in the formulation and development of ADCs, which often involve hydrophobic payloads.[1]
Cleavable Disulfide Bond for Controlled Payload Release
At the heart of this compound's functionality is a disulfide bond (-S-S-). This bond is relatively stable under the physiological conditions of the bloodstream, preventing premature release of the conjugated drug.[2][] However, upon internalization into a target cell, such as a tumor cell, the disulfide bond is susceptible to cleavage by intracellular reducing agents, most notably glutathione (B108866) (GSH).[2][4][5] The concentration of glutathione is significantly higher inside cells compared to the extracellular environment, providing a targeted release mechanism.[4] This ensures that the potent cytotoxic payload is liberated predominantly at the site of action, thereby enhancing the therapeutic window and reducing systemic toxicity.[]
High Stability in Circulation
The stability of the linker in systemic circulation is a critical quality attribute for any ADC. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[6] Disulfide linkers like this compound are designed to exhibit substantial stability in the bloodstream, minimizing the premature release of the cytotoxic payload.[2][6] This stability is a key factor in ensuring that the ADC reaches its intended target intact, maximizing the delivery of the therapeutic agent to the tumor cells.
Quantitative Data and Performance Metrics
The performance of an ADC is intricately linked to the properties of its linker. The following tables summarize key quantitative data related to the use of this compound and similar disulfide linkers.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Representative Half-life in Human Plasma | Reference |
| Disulfide (e.g., this compound) | Reduction (Glutathione) | Generally > 100 hours | General observation from multiple sources |
| Hydrazone | pH-sensitive (acidic) | Variable (can be unstable at pH 7.4) | [1] |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable | [1] |
| β-glucuronide | β-glucuronidase | Highly stable | [6] |
Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site.
Table 2: Key Parameters for this compound in ADC Development
| Parameter | Typical Value/Range | Significance |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4 | Affects efficacy and pharmacokinetics.[7] |
| Payload Release Trigger | Glutathione (GSH) | High intracellular concentration ensures targeted release.[4][5] |
| Conjugation Efficiency | High | Water solubility enhances reaction kinetics. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in research and development.
General Antibody-Drug Conjugation Protocol using this compound
This protocol outlines a general procedure for conjugating a thiol-containing drug to the lysine (B10760008) residues of a monoclonal antibody using the heterobifunctional crosslinker this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
This compound crosslinker.
-
Thiol-containing drug payload.
-
Reaction buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0.
-
Purification system: e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.
-
-
Activation of Antibody with this compound:
-
Dissolve this compound in the reaction buffer immediately before use.
-
Add a 5- to 10-fold molar excess of this compound to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Activated Antibody:
-
Remove excess this compound by SEC using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation of Drug to Activated Antibody:
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Add a 1.5- to 3-fold molar excess of the drug to the activated antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching of Reaction:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted pyridyldithio groups.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug and other reaction components using SEC or HIC.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) and characterize the product using HIC-HPLC and mass spectrometry.
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Visualizing the Process: Diagrams and Workflows
Visual aids are instrumental in understanding the complex processes involved in ADC development.
Caption: Workflow of ADC creation and action using this compound.
Caption: Workflow for DAR analysis of ADCs using HIC-HPLC.
Conclusion
The water-soluble crosslinker this compound offers a compelling combination of features that are highly advantageous for the development of sophisticated bioconjugates, particularly in the realm of antibody-drug conjugates. Its enhanced solubility, coupled with a stable yet selectively cleavable disulfide bond, provides a robust platform for creating effective and safer targeted therapies. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers to leverage the full potential of this compound in their drug development endeavors. As the field of targeted therapeutics continues to evolve, the rational selection of enabling technologies like this compound will remain a critical factor in the successful translation of novel concepts from the laboratory to the clinic. The approved ADC, mirvetuximab soravtansine (B3322474) (IMGN-853), which utilizes a this compound linker to conjugate the maytansinoid payload DM4, serves as a clinical testament to the effectiveness of this approach in treating solid tumors.[8][9]
References
- 1. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione Mediates Control of Dual Differential Bio‐orthogonal Labelling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. lcms.cz [lcms.cz]
- 8. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
An In-depth Technical Guide to Sulfo-SPDB Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of sulfo-SPDB conjugation chemistry, a cornerstone technique in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Herein, we delve into the core chemical mechanisms, present quantitative data for reaction optimization, provide detailed experimental protocols, and visualize the key processes and pathways involved.
Core Principles of this compound Conjugation
This compound [N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate] is a heterobifunctional crosslinker designed for the covalent attachment of molecules, typically a cytotoxic drug, to proteins, most notably antibodies. Its structure incorporates two key reactive moieties that enable a two-step conjugation process: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.
The addition of a sulfonate group (-SO₃⁻) to the linker backbone significantly increases its water solubility, which is highly advantageous for bioconjugation reactions performed in aqueous buffers, helping to prevent aggregation of the antibody.[]
Chemical Mechanism of Conjugation
The conjugation process proceeds via two main reactions:
-
Amide Bond Formation: The NHS ester of this compound reacts with primary amine groups on the antibody, primarily the ε-amine of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-8.5).[2][3]
-
Disulfide Bond Formation: The pyridyldithiol group reacts with a free sulfhydryl (thiol) group on the payload molecule (e.g., the cytotoxic drug DM4) to form a disulfide bond, releasing pyridine-2-thione as a byproduct. This reaction creates the cleavable linkage that is crucial for the drug release mechanism of the resulting ADC.
References
A Comprehensive Technical Guide to Sulfo-SPDB for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a foundational understanding of sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate), a key reagent in the field of bioconjugation. Tailored for beginners, this document outlines the core principles, experimental considerations, and practical applications of this compound, particularly in the construction of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a water-soluble, heterobifunctional crosslinker used to connect molecules, most commonly in the biopharmaceutical field to link antibodies to cytotoxic drug payloads.[1] Its structure features an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group, enabling a two-step conjugation process. The inclusion of a sulfonate group enhances its water solubility, facilitating reactions in aqueous buffers.[2]
The key feature of this compound is its cleavable disulfide bond.[] This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, where the concentration of glutathione (B108866) is significantly higher.[4][5] This targeted release mechanism is crucial for the efficacy of ADCs, as it minimizes off-target toxicity by ensuring the cytotoxic payload is released primarily within the target cancer cells.[]
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C13H14N2O7S3 | [7] |
| Molecular Weight | 406.45 g/mol | [7] |
| CAS Number | 1193111-39-5 | [7] |
| Appearance | Off-white to yellow solid powder | N/A |
| Solubility | Water-soluble | [8] |
| Storage Conditions | -20°C, protected from light and moisture | [9] |
Mechanism of Action in Bioconjugation
The bioconjugation process using this compound involves two primary reactions:
-
Amine Reaction: The NHS ester end of this compound reacts with primary amine groups (-NH2) on the protein, typically the ε-amine of lysine (B10760008) residues.[10] This reaction forms a stable amide bond and occurs efficiently at a slightly alkaline pH (typically 7.2-8.5).[11]
-
Thiol-Disulfide Exchange: The pyridyldithio group at the other end of the linker can then react with a thiol (-SH) group on a payload molecule. This reaction, known as a thiol-disulfide exchange, forms a new disulfide bond, linking the payload to the protein via the this compound linker.
The following diagram illustrates the chemical reaction of this compound with a protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fourth World Antibody-Drug Conjugate Summit: February 29–March 1, 2012, Frankfurt, Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Beyond the Warhead: A Technical Guide to the Versatile Applications of Sulfo-SPDB in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide explores the utility of Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate (sulfo-SPDB), a water-soluble, heterobifunctional crosslinker, in a range of applications beyond its well-established role in the synthesis of antibody-drug conjugates (ADCs). While its cleavable disulfide bond is a key feature in ADC design, the amine-reactive N-hydroxysuccinimide (NHS) ester and sulfhydryl-reactive pyridyldithiol group make it a versatile tool for a variety of bioconjugation techniques. This document provides an in-depth look at its core applications in protein modification, interaction studies, and immobilization, complete with detailed experimental protocols and quantitative data.
Core Principles of this compound Chemistry
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. This allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.[1] The key reactive moieties of this compound are:
-
Sulfosuccinimidyl (Sulfo-NHS) Ester: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. The reaction is most efficient at a pH range of 7.0-9.0.
-
Pyridyldithiol Group: This group reacts with sulfhydryl (thiol) groups, such as the side chain of cysteine residues, to form a disulfide bond. This reaction is most efficient at a pH range of 6.5-7.5.
The presence of a sulfonate group on the NHS ring renders the molecule water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents. The disulfide bond formed is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a feature that can be exploited for the controlled release of conjugated molecules.
Applications in Protein-Protein Interaction Studies
This compound can be employed to capture and identify protein-protein interactions (PPIs), both stable and transient.[2] By covalently linking interacting proteins, the complex can be stabilized for subsequent analysis by techniques such as SDS-PAGE, immunoprecipitation, and mass spectrometry.[3]
General Workflow for Crosslinking-Mass Spectrometry (XL-MS)
The general workflow for using this compound in XL-MS involves covalently linking interacting proteins, digesting the crosslinked complex into peptides, and then using mass spectrometry to identify the crosslinked peptides. This provides information on the identity of the interacting proteins and the specific residues at the interaction interface.
References
role of the sulfo group in SPDB linker functionality
An In-depth Technical Guide to the Role of the Sulfo Group in SPDB Linker Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the payload is a critical determinant of the final conjugate's success.[1][] The choice of linker impacts stability, solubility, pharmacokinetics (PK), and the mechanism of drug release.[][3] Among the various linker technologies, the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker, a cleavable linker featuring a disulfide bond, is widely utilized for its sensitivity to the reductive intracellular environment.[][4] This guide focuses on the sulfonated derivative, Sulfo-SPDB, to provide a detailed examination of the pivotal role the sulfo group (sulfonate, -SO₃⁻) plays in modulating the linker's functionality and enhancing the overall performance of the resulting bioconjugate.
Core Chemistry: SPDB vs. This compound
The fundamental structure of the SPDB linker consists of two reactive ends: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like lysine (B10760008) residues on an antibody) and a pyridyldithio group for reaction with sulfhydryl groups (thiols).[] The this compound variant incorporates a sulfonate group into this backbone. This seemingly minor addition has profound implications for the linker's physicochemical properties.
The primary and most impactful role of the sulfo group is the dramatic increase in the hydrophilicity of the linker.[3][5] This is crucial because many potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance of the ADC in vivo.[3][6] By introducing a charged, highly polar sulfonate moiety, the this compound linker helps mitigate these issues.[3][7]
Logical Relationship: SPDB vs. This compound
Caption: Key functional differences between standard SPDB and this compound linkers.
Quantitative Impact on Physicochemical and Reaction Parameters
The introduction of the sulfo group directly influences solubility, reaction kinetics, and stability. While direct comparative data for SPDB vs. This compound is sparse, data from analogous NHS/Sulfo-NHS esters and general principles of ADC development provide a clear picture.
Data Presentation
Table 1: Solubility and Formulation
| Parameter | SPDB (Standard) | This compound | Significance for Functionality |
| Aqueous Solubility | Low; requires organic co-solvents (DMSO, DMF) for stock solutions.[8] | High; readily soluble in aqueous buffers.[8][9] | Enables fully aqueous reaction conditions, avoiding protein denaturation by organic solvents. Improves solubility of the final ADC.[5][] |
| Solubility in DMSO | High | ≥ 125 mg/mL (307.54 mM).[11][12] | Both are soluble in organic solvents, but this compound's aqueous solubility is the key advantage. |
Table 2: Reaction and Stability Parameters of the NHS Ester Moiety
| Parameter | Condition | Value / Observation | Significance for Protocol Design |
| Optimal Reaction pH | Amine Conjugation | pH 7.2 - 8.5.[] | Balances amine reactivity with ester hydrolysis. Reaction is faster at higher pH but so is hydrolysis.[8] |
| Hydrolysis Half-life | pH 7.0, 0-4°C | ~4 - 5 hours.[8][9][14] | Linker should be used promptly after dissolution. Reactions at 4°C or on ice can prolong stability. |
| pH 8.6, 4°C | ~10 minutes.[8][9][14] | Highlights the rapid loss of reactivity at higher pH, requiring careful buffer control. | |
| Competing Reactions | Hydrolysis | Hydrolysis of the NHS ester is the primary competing reaction in aqueous solution.[8][] | Reactions should be performed with sufficiently concentrated protein to favor aminolysis over hydrolysis.[8] |
Experimental Protocols and Workflow
The use of this compound simplifies the conjugation process by eliminating the need for organic co-solvents that can be detrimental to antibody structure and function.
Experimental Workflow: Two-Step ADC Conjugation
Caption: A typical two-step workflow for conjugating a thiolated drug to an antibody.
Detailed Methodology: General Protocol for this compound Conjugation
This protocol provides a representative method for conjugating a thiol-containing payload to an antibody. Note: Buffer conditions, concentrations, and molar ratios must be optimized for each specific antibody and payload.
Materials:
-
Antibody (e.g., IgG) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
This compound crosslinker.
-
Thiolated payload (Drug-SH).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[15]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns for buffer exchange and purification.
Procedure:
Step 1: Antibody Modification with this compound
-
Preparation: Prepare a 1-5 mg/mL solution of the antibody in Reaction Buffer.
-
Linker Dissolution: Immediately before use, dissolve this compound in Reaction Buffer to a concentration of ~5-10 mg/mL.[15]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted this compound and the NHS byproduct using a desalting column equilibrated with Reaction Buffer. The resulting product is the activated antibody (Ab-SPDB).
Step 2: Conjugation of Thiolated Payload
-
Payload Preparation: Dissolve the thiolated payload in a suitable solvent (e.g., DMSO, then dilute in Reaction Buffer) at a known concentration.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiolated payload to the purified, activated antibody.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature under gentle agitation. The reaction progress can be monitored by measuring the release of the pyridine-2-thione byproduct via absorbance at 343 nm.
-
Final Purification: Purify the resulting ADC from excess payload and byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer into a suitable formulation buffer for storage.
Functional Role in ADC Performance
The sulfo group's influence extends beyond reaction chemistry to directly impact the biological performance of the ADC.
Impact on ADC Efficacy and Safety
-
Reduced Aggregation: Hydrophobic payloads increase the propensity of ADCs to aggregate, which can lead to rapid clearance from circulation and potential immunogenicity.[3] The hydrophilic sulfo group counteracts this, improving the ADC's pharmacokinetic profile and stability.[][3]
-
Overcoming Multidrug Resistance (MDR): Some tumor cells express efflux pumps like P-glycoprotein (Pgp) that can expel cytotoxic drugs, leading to resistance. Studies have shown that hydrophilic linkers, such as this compound, can help overcome this resistance. An ADC using a this compound linker with the payload DM4 was significantly more potent against an MDR-expressing cell line compared to ADCs with the more hydrophobic SPDB or SMCC linkers.[7]
-
Cell-Surface Targeting: The negative charge of the sulfonate group renders the this compound linker impermeable to the cell membrane.[8] This is a critical feature for applications where the linker should not enter cells on its own, ensuring that conjugation occurs exclusively on the cell surface or with extracellular proteins.
Mechanism of Action: ADC Internalization and Payload Release
Caption: Intracellular trafficking and payload release mechanism for an ADC with a this compound linker.
Conclusion
The strategic incorporation of a single sulfo group into the SPDB linker backbone is a prime example of how nuanced chemical design can lead to significant improvements in bioconjugate performance. The sulfo group's primary role is to confer water solubility, a property that cascades into a series of critical advantages for ADC development: it enables protein-friendly aqueous conjugation, reduces the propensity for aggregation, improves pharmacokinetics, and can even help overcome mechanisms of drug resistance. Furthermore, its charge-conferred membrane impermeability makes it an ideal tool for cell-surface applications. For researchers in drug development, understanding and leveraging the function of the sulfo group in linkers like this compound is essential for creating safer, more stable, and more efficacious targeted therapeutics.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. njbio.com [njbio.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. purepeg.com [purepeg.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 14. interchim.fr [interchim.fr]
- 15. covachem.com [covachem.com]
Navigating the Covalent Landscape: A Technical Guide to Choosing Between Cleavable and Non-Cleavable Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical decision in modern biological research and therapeutic development. Whether the goal is to elucidate the architecture of protein complexes, capture transient interactions, or design a potent antibody-drug conjugate (ADC), the choice between a cleavable and a non-cleavable crosslinker fundamentally dictates the experimental outcome and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of these two classes of crosslinkers, offering detailed comparisons, experimental protocols, and visual workflows to inform rational design and application.
Core Concepts: The Bridge Between Molecules
Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with functional groups on proteins or other biomolecules.[1] These reagents serve as molecular bridges, stabilizing interactions and providing spatial constraints.[2][3] The fundamental distinction lies in the nature of the spacer arm that connects the reactive ends:
-
Cleavable Crosslinkers: These possess a labile bond within their spacer arm that can be broken under specific chemical or enzymatic conditions. This allows for the release of the crosslinked molecules from each other, a critical feature for many applications.
-
Non-Cleavable Crosslinkers: These form stable, permanent covalent bonds that are not readily broken.[4] Their utility lies in creating robust and enduring conjugates.
A Tale of Two Linkers: Cleavable vs. Non-Cleavable
The decision to employ a cleavable or non-cleavable crosslinker is contingent on the specific research question or therapeutic goal. Each class offers a unique set of advantages and disadvantages.
Cleavable Crosslinkers: Designed for Release
Cleavable linkers are engineered to be stable in one environment (e.g., systemic circulation) and to release their cargo in another (e.g., within a target cell).[5][6] This targeted release is achieved through several mechanisms:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by specific proteases, such as cathepsin B, which are abundant in the lysosomes of tumor cells.[][8]
-
pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[][10][11]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH).[][13]
dot
Figure 1: Mechanisms of Cleavable Linkers
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[14] When a membrane-permeable payload is released, it can diffuse out of the target cell and kill neighboring antigen-negative cells, which is particularly beneficial for treating heterogeneous tumors.[14][15]
Non-Cleavable Crosslinkers: The Power of Stability
Non-cleavable linkers form a stable bond between the antibody and the payload.[4] The release of the drug is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[6] This process releases the payload still attached to the linker and a single amino acid residue.[16]
dot
Figure 2: Mechanism of Non-Cleavable Linkers
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[6][17] Studies have shown that ADCs with non-cleavable linkers often exhibit better performance in vivo compared to their cleavable counterparts.[6] However, they are generally less effective at inducing a bystander effect as the released payload-amino acid complex is typically less membrane-permeable.[17]
Quantitative Comparison of Linker Properties
The choice of linker has a profound impact on the stability, efficacy, and safety of a bioconjugate. The following tables summarize key quantitative parameters for different linker types.
Table 1: Stability of Cleavable Linkers
| Linker Type | Cleavage Stimulus | Half-life in Plasma (pH 7.4) | Cleavage Rate in Target Environment | Key Considerations |
| Hydrazone | Acidic pH | 183 hours (at pH 7)[] | 4.4 hours (at pH 5)[] | Stability can be influenced by the structure of the hydrazine (B178648) and carbonyl precursors.[18] |
| Disulfide | Glutathione (GSH) | Stable in plasma (~5 µM GSH)[] | Rapid cleavage in cytoplasm (1-10 mM GSH)[][13] | Cleavage rate can be modulated by steric hindrance around the disulfide bond.[10] |
| Val-Cit | Cathepsin B | Generally stable, but can be susceptible to cleavage by other plasma enzymes like carboxylesterase 1C and neutrophil elastase.[8][19][20] | Efficiently cleaved by cathepsin B in lysosomes.[20] | The specific peptide sequence can be optimized for better stability and cleavage kinetics.[8] |
Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Plasma Stability | Variable, can be susceptible to premature cleavage.[4][21] | Generally higher plasma stability.[4][21] |
| Release Mechanism | Triggered by specific stimuli (pH, enzymes, reducing agents).[5] | Requires degradation of the antibody backbone.[6] |
| Bystander Effect | Can be significant if the payload is membrane-permeable.[14][15] | Generally limited due to the charged nature of the released complex.[17] |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release.[17] | Lower potential for off-target toxicity.[6] |
| Therapeutic Window | Can be narrower due to potential instability. | Can be wider due to enhanced stability.[6] |
| Payload Requirement | Payload must be active in its unmodified form. | Payload must be active when attached to an amino acid residue. |
| Examples of Approved ADCs | Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)[] | Kadcyla® (ado-trastuzumab emtansine) |
Applications in Research and Drug Development
The choice of crosslinker is pivotal across a range of applications, from basic research to clinical therapeutics.
-
Antibody-Drug Conjugates (ADCs): This is the most prominent application where the linker chemistry dictates the therapeutic index of the drug.[][23] Cleavable linkers are often favored for their ability to induce a bystander effect in heterogeneous tumors, while non-cleavable linkers are chosen for their superior stability and safety profile.[17]
-
Structural Biology: Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating the three-dimensional architecture of proteins and protein complexes.[3][16][24][25] Cleavable crosslinkers are particularly advantageous in XL-MS as they simplify the identification of crosslinked peptides.[26]
-
Protein-Protein Interaction Studies: Crosslinkers can "freeze" transient or weak protein-protein interactions, allowing for their capture, isolation, and identification.[1][27] This is invaluable for mapping interaction networks and understanding cellular signaling pathways.
-
In Vivo Imaging: Non-cleavable linkers are well-suited for attaching imaging agents to targeting moieties like antibodies for in vivo imaging applications, where the stability of the conjugate is paramount for obtaining a clear signal at the target site.
Experimental Protocols
The following are detailed methodologies for key experiments involving crosslinkers.
Protocol for Co-Immunoprecipitation (Co-IP) with In Vivo Crosslinking
This protocol describes the use of a crosslinker to stabilize protein interactions within cells prior to immunoprecipitation.
dot
Figure 3: Co-IP with Crosslinking Workflow
Materials:
-
Cultured cells expressing the protein of interest ("bait").
-
Phosphate-buffered saline (PBS).
-
Crosslinker (e.g., Dithiobis(succinimidyl propionate) - DSP, a membrane-permeable, amine-reactive, and cleavable crosslinker).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody specific to the bait protein.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT or β-mercaptoethanol to cleave the DSP crosslinker).
Procedure:
-
Cell Culture and Harvest: Grow cells to ~90% confluency. Wash the cells once with ice-cold PBS.[28]
-
Crosslinking: Add the crosslinking reagent (e.g., 0.8 mg/mL DSP in PBS) to the cells and incubate at 4°C for 30 minutes.[28]
-
Quenching: Stop the crosslinking reaction by adding quenching buffer and incubating for 15 minutes.
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.[29][30] Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Add the bait-specific antibody to the cell lysate and incubate with gentle rotation for 2 hours at 4°C.[28] Add Protein A/G beads and continue the incubation for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.[28]
-
Elution and Crosslinker Cleavage: Resuspend the beads in elution buffer containing a reducing agent. Heat the samples at 95°C for 5-10 minutes to elute the protein complexes and cleave the crosslinker.[30]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.[28]
Protocol for In Vitro ADC Cleavage Assay (Protease-Cleavable Linker)
This assay evaluates the rate of payload release from an ADC with a protease-sensitive linker in the presence of the target enzyme.[31]
dot
Figure 4: In Vitro ADC Cleavage Assay Workflow
Materials:
-
ADC with a protease-cleavable linker (e.g., Val-Cit).
-
Recombinant protease (e.g., human Cathepsin B).[31]
-
Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[31]
-
Quench solution (e.g., acetonitrile (B52724) with an internal standard).[31]
-
96-well microplate.
-
Incubator.
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare stock solutions of the ADC and the protease in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the ADC solution to the assay buffer. Initiate the reaction by adding the protease solution.[31]
-
Incubation: Incubate the plate at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the reaction at each time point by adding the quench solution.[31]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Interpretation: Plot the percentage of released payload against time to determine the cleavage rate of the linker.[31]
Protocol for Assessing the Bystander Effect of ADCs
This protocol describes a co-culture assay to determine if the payload released from an ADC can kill neighboring antigen-negative cells.[14][15]
dot
Figure 5: Bystander Effect Assay Workflow
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, stably transfected to express a fluorescent protein (e.g., GFP) for easy identification.[14]
-
ADC with a cleavable linker and a membrane-permeable payload.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).[14]
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the ADC dilutions to the co-cultured cells.[32]
-
Incubation: Incubate the plate for 72-96 hours.[32]
-
Imaging and Analysis: Acquire images of the cells using a high-content imaging system. Use image analysis software to count the number of viable (fluorescent) Ag- cells in each well.
-
Data Interpretation: Plot the percentage of viable Ag- cells as a function of ADC concentration and calculate the IC50 value, which represents the concentration of ADC required to kill 50% of the bystander Ag- cells.[14]
Conclusion: Making an Informed Choice
The selection of a cleavable or non-cleavable crosslinker is a nuanced decision that requires careful consideration of the intended application. Cleavable linkers offer the significant advantage of controlled payload release and the potential for a bystander effect, making them highly versatile for therapeutic applications.[17] However, this comes with the inherent risk of premature cleavage and potential off-target toxicity.[17] Non-cleavable linkers provide enhanced stability and a potentially better safety profile, but their efficacy is strictly dependent on the internalization and degradation of the entire conjugate.[4][6]
By understanding the fundamental chemistry, advantages, and limitations of each linker type, and by employing rigorous experimental evaluation, researchers and drug developers can make informed decisions to advance their scientific discoveries and develop more effective and safer targeted therapies.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. How Should One Select an Appropriate Crosslinker for Structural Studies in Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Crosslinking mass spectrometry: A link between structural biology and systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 21. adcreview.com [adcreview.com]
- 23. mdpi.com [mdpi.com]
- 24. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 25. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
Theoretical Drug-to-Antibody Ratio (DAR) with Sulfo-SPDB: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB linker. The guide covers the principles of this compound conjugation, statistical modeling of DAR, and detailed experimental protocols for ADC synthesis and characterization.
Introduction to this compound and the Drug-to-Antibody Ratio
Antibody-drug conjugates are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. An insufficient DAR may lead to reduced potency, while an excessively high DAR can negatively impact pharmacokinetics and increase toxicity.[1]
The this compound (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a cleavable linker used in ADC development. It facilitates the conjugation of a drug to an antibody, typically through lysine (B10760008) residues. The key features of the this compound linker include:
-
Amine Reactivity : It contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amines of lysine residues on the antibody surface to form a stable amide bond.
-
Cleavable Disulfide Bond : It possesses a disulfide bond that is stable in systemic circulation but can be cleaved by reducing agents like glutathione (B108866), which are present at higher concentrations inside cells. This ensures targeted release of the payload.
-
Enhanced Hydrophilicity : The presence of a sulfonate group increases the water solubility of the linker, which can improve the biophysical properties of the resulting ADC and facilitate the conjugation process in aqueous buffers.
Theoretical vs. Experimental DAR: A Statistical Approach
For ADCs conjugated via lysine residues using linkers like this compound, the conjugation process is largely a random event, targeting the numerous solvent-accessible lysine residues on the antibody surface. Consequently, the "theoretical DAR" is not typically calculated from first principles or simple stoichiometry before the reaction. Instead, the final average DAR is an experimentally controlled and measured outcome.
However, the distribution of drug molecules across the antibody population can be theoretically described using statistical models. For lysine-linked ADCs, the distribution of drug loads (i.e., the proportion of antibodies with a DAR of 0, 1, 2, 3, etc.) often follows a Poisson distribution .[2][3][4] This statistical model provides a theoretical framework to understand the heterogeneity of the ADC product based on the experimentally determined average DAR.
The Poisson distribution establishes a relationship between the average DAR and the expected proportion of each drug-loaded species.[2][3] This implies that by controlling and measuring the average DAR, one can predict and control the overall distribution of the ADC population.[2][3]
Experimental Determination of DAR
The average DAR of a this compound conjugated ADC is determined experimentally using a variety of analytical techniques. The choice of method depends on the specific characteristics of the ADC and the required level of detail.
Overview of Analytical Methods
| Method | Principle | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, leading to longer retention times for species with higher DARs.[5][6][7] | Average DAR, drug load distribution, and heterogeneity of the ADC population. It is a non-denaturing technique.[5][6] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the ADC under denaturing conditions after reduction of disulfide bonds. The number of conjugated drugs on each chain alters its retention time.[8][9][10] | Average DAR and the distribution of the drug load on the light and heavy chains.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact or fragmented ADC. The mass difference between the unconjugated antibody and the various drug-loaded species allows for the determination of the DAR.[1] Deglycosylation is often performed to simplify the mass spectra.[1] | Precise mass measurements of each DAR species, average DAR, and drug load distribution. It can be used for intact, reduced, or fragmented ADCs.[1][11] |
| UV-Vis Spectrophotometry | Measures the absorbance of the ADC solution at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug). The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug, from which the average DAR is determined. | A simple and rapid estimation of the average DAR. It does not provide information on the drug load distribution. |
Experimental Protocols
General Workflow for ADC Preparation and Characterization
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a this compound linked ADC.
Protocol for Lysine Conjugation with this compound
This protocol describes a general method for conjugating a this compound-activated drug to the lysine residues of a monoclonal antibody. The molar excess of the this compound-drug conjugate is a critical parameter that must be optimized to achieve the desired average DAR.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.2-8.0.
-
This compound-drug conjugate.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
-
-
Linker-Drug Preparation:
-
Dissolve the this compound-drug conjugate in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound-drug stock solution to the mAb solution while gently stirring. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours.
-
-
Quenching:
-
Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method such as SEC or tangential flow filtration (TFF).
-
The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.
-
Protocol for DAR Determination by HIC-UV
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).[12]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[12]
Procedure:
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR 0, DAR 1, DAR 2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol for DAR Determination by RP-HPLC of Reduced ADC
Materials:
-
RP-HPLC column (e.g., PLRP-S).
-
HPLC system with a UV detector.
-
Reducing agent: Dithiothreitol (DTT).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL.
-
Add DTT to a final concentration of ~10 mM to reduce the interchain and linker disulfide bonds.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatography:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Separate the light and heavy chains using a gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).
-
Calculate the weighted average DAR using the relative peak areas of the light and heavy chain species. The exact formula will depend on the antibody isotype and the number of interchain disulfide bonds. A general formula is: Average DAR = (Σ Moles of Drug on Light Chains + Σ Moles of Drug on Heavy Chains) / Total Moles of Antibody
-
Protocol for DAR Determination by LC-MS of Intact ADC
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).
-
Suitable column for intact protein analysis (e.g., reversed-phase or SEC).
-
Deglycosylating enzyme (e.g., PNGase F) (optional).
-
Mobile phases compatible with mass spectrometry.
Procedure:
-
Sample Preparation:
-
(Optional) For deglycosylation, incubate the ADC sample with PNGase F according to the manufacturer's protocol. This simplifies the resulting mass spectrum.[1]
-
Dilute the sample in a suitable buffer for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Separate the ADC species.
-
Acquire the mass spectra in the appropriate mass range for the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different DAR species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
-
Intracellular Processing of this compound ADCs
The efficacy of a this compound linked ADC relies on its targeted delivery and subsequent intracellular release of the cytotoxic payload. The following diagram illustrates the key steps in this process.
Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through endocytosis. It is then trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cell, particularly the cytosol which has a high concentration of glutathione, the disulfide bond in the this compound linker is cleaved.[13][14][15] This releases the cytotoxic payload, which can then bind to its intracellular target and induce cell death.
Conclusion
The drug-to-antibody ratio is a fundamental parameter in the design and development of effective and safe antibody-drug conjugates. For ADCs utilizing the this compound linker for conjugation to lysine residues, the DAR is not a fixed theoretical value but rather an average of a heterogeneous mixture. The distribution of this mixture can be effectively modeled using statistical methods like the Poisson distribution. Precise control over the conjugation process and accurate characterization using a suite of orthogonal analytical methods, including HIC, RP-HPLC, and LC-MS, are essential for producing ADCs with a desired and consistent DAR. A thorough understanding of both the statistical nature of the drug load and the detailed experimental procedures for its characterization is paramount for the successful development of this compound-based ADCs.
References
- 1. agilent.com [agilent.com]
- 2. Statistical modeling of the drug load distribution on trastuzumab emtansine (Kadcyla), a lysine-linked antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sulfo-SPDB Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate antibodies or other proteins to molecules containing a thiol group. This crosslinker is particularly valuable in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.[1][2][3] The this compound linker contains a sulfated N-hydroxysuccinimide (sulfo-NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) on the antibody, and a pyridyldithio group that reacts with sulfhydryl (thiol) groups on the drug or another molecule.[] The resulting disulfide bond is cleavable under reducing conditions, such as those found inside a cell, allowing for the release of the payload.[] The inclusion of a sulfonate group enhances the water solubility of the linker, facilitating conjugation reactions in aqueous buffers.[][]
This document provides a detailed protocol for the conjugation of this compound to an antibody, purification of the resulting conjugate, and methods for its characterization.
Mechanism of Action
The conjugation process using this compound involves a two-step reaction:
-
Acylation of the Antibody: The sulfo-NHS ester end of the this compound crosslinker reacts with primary amine groups on the surface of the antibody, primarily from lysine residues. This reaction forms a stable amide bond and releases N-hydroxysulfosuccinimide.[] This reaction is most efficient at a slightly alkaline pH (7-9).[]
-
Thiol-Disulfide Exchange: The pyridyldithio group at the other end of the now antibody-linked SPDB reacts with a sulfhydryl group on the payload molecule (e.g., a cytotoxic drug). This reaction forms a new disulfide bond between the antibody and the payload, releasing pyridine-2-thione.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of this compound to the antibody, the concentration of reactants, pH, and temperature. The following table summarizes typical starting conditions and expected outcomes for the conjugation of a standard IgG antibody. These values should be considered as a starting point for optimization.
| Parameter | Recommended Range/Value | Expected Outcome | Reference for Optimization |
| Molar Ratio (this compound:Antibody) | 5:1 to 20:1 | Higher ratios increase the degree of labeling (DOL), but may also increase aggregation. | [8] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [9] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0 - 8.5 | Maintains the nucleophilicity of primary amines for efficient reaction with the sulfo-NHS ester. | [][9][10] |
| Reaction Time | 1 - 2 hours | Sufficient time for the acylation reaction to proceed. | [10][11] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. | [10][11] |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | This is a critical quality attribute for ADCs, impacting both efficacy and safety. | [12] |
| Conjugate Recovery | > 80% | Dependent on the purification method used. | General lab practice |
Experimental Protocols
Materials and Equipment
-
Antibody (in a buffer free of primary amines, such as PBS)
-
This compound crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system)
-
Spectrophotometer (for concentration and DAR determination)
-
Centrifugal filters (for buffer exchange and concentration)
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC linker | CAS# 1193111-39-5 | InvivoChem [invivochem.com]
- 3. This compound, 1193111-39-5 | BroadPharm [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. researchgate.net [researchgate.net]
- 12. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
Application Notes and Protocols for Sulfo-SPDB Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-SPDB (Succinimidyl-(4-(2-pyridyldithio)butyrate)) is a water-soluble, heterobifunctional crosslinker commonly utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its design allows for the covalent attachment of a thiol-containing molecule, such as a cytotoxic drug, to a primary amine-containing molecule, like an antibody. The key features of this compound include a sulfonated N-hydroxysuccinimide (NHS) ester, which provides aqueous solubility and reacts with primary amines, and a pyridyldithio group, which specifically reacts with free sulfhydryl (thiol) groups. The resulting disulfide bond is cleavable under reducing conditions, a desirable characteristic for the release of therapeutic payloads within the target cell's reductive environment.[][]
These application notes provide a detailed, step-by-step guide for the reaction of this compound with thiol-containing molecules, covering the reaction mechanism, experimental protocols, and relevant applications.
Reaction Mechanism
The reaction of this compound with a thiol-containing molecule proceeds in two stages. First, the NHS ester of this compound reacts with a primary amine on a protein or other molecule to form a stable amide bond. This step is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.0).
Following the purification of the amine-modified molecule, the pyridyldithio group reacts with a free thiol (sulfhydryl) group through a disulfide exchange reaction. This reaction results in the formation of a new disulfide bond between the two molecules and the release of pyridine-2-thione. The optimal pH for this reaction is typically between 7.0 and 7.5.
Caption: Reaction mechanism of this compound with a thiol-containing molecule.
Data Presentation
The efficiency of the this compound conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Recommended Range | Expected Outcome | Notes |
| Amine Reaction pH | 7.2 - 8.0 | High efficiency of NHS ester reaction with primary amines. | Buffers should be amine-free (e.g., PBS, HEPES). |
| Thiol Reaction pH | 7.0 - 7.5 | Optimal for disulfide exchange with minimal side reactions. | pH below 6.5 can significantly slow down the reaction. |
| Temperature | Room Temperature (20-25°C) | Sufficient for both reaction steps. | Lower temperatures (4°C) can be used to slow down the reaction and may require longer incubation times. |
| Molar Excess of this compound (over amine-containing molecule) | 5-20 fold | Ensures efficient modification of the amine-containing molecule. | The optimal ratio should be determined empirically. |
| Molar Excess of Thiol-Molecule (over modified protein) | 1.5-5 fold | Drives the disulfide exchange reaction to completion. | A higher excess may be needed for sterically hindered thiols. |
| Reaction Time (Amine Modification) | 30 - 60 minutes | Generally sufficient for complete reaction. | |
| Reaction Time (Thiol Conjugation) | 1 - 2 hours | Typically allows for high conjugation efficiency. | Reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm. |
| Expected Conjugation Efficiency | > 80% | High yields are achievable with optimized conditions. | Efficiency can be assessed by techniques like HIC-HPLC or SDS-PAGE. |
Experimental Protocols
Materials
-
This compound crosslinker
-
Amine-containing protein (e.g., antibody)
-
Thiol-containing molecule (e.g., reduced peptide, small molecule drug)
-
Reaction Buffer A: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM HEPES buffer, pH 7.5
-
Reaction Buffer B: PBS, pH 7.2-7.5, containing 1-10 mM EDTA
-
Reducing agent (if necessary, e.g., TCEP-HCl)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Protocol 1: Modification of an Amine-Containing Protein with this compound
-
Prepare the Protein Solution: Dissolve the amine-containing protein in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B.
Protocol 2: Conjugation of the this compound-Modified Protein with a Thiol-Containing Molecule
-
Prepare the Thiol-Containing Molecule:
-
If the thiol-containing molecule has disulfide bonds, reduction is necessary. Dissolve the molecule in Reaction Buffer B and add a 10-fold molar excess of TCEP-HCl. Incubate for 30 minutes at room temperature.
-
If the thiol is already in its free form, dissolve it in Reaction Buffer B immediately before use to prevent oxidation.
-
-
Reaction: Add a 1.5 to 5-fold molar excess of the prepared thiol-containing molecule to the purified this compound-modified protein from Protocol 1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted thiol-containing molecules and the pyridine-2-thione byproduct.[3]
Caption: Experimental workflow for this compound conjugation with a thiol.
Application: Antibody-Drug Conjugate (ADC) Mechanism of Action
This compound is frequently used as a linker in the construction of ADCs. The resulting conjugate is designed to selectively target and kill cancer cells. The general mechanism of action is as follows:
-
Targeting: The antibody component of the ADC specifically binds to an antigen that is overexpressed on the surface of tumor cells.[4][5]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The intracellular environment, which is more reducing than the bloodstream, facilitates the cleavage of the disulfide bond in the this compound linker. This releases the cytotoxic payload.[][7]
-
Cell Death: The released cytotoxic drug then exerts its cell-killing effect, for example, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[8]
References
- 3. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 7. Antibody–Drug Conjugates (ADCs) and Their Journey to Autoimmune Disease Immunotherapy [mdpi.com]
- 8. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes and Protocols for Sulfo-SPDB NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for reactions involving the heterobifunctional crosslinker, Sulfo-SPDB [succinimidyl 3-(2-pyridyldithio)propionate]. This compound is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its amine-reactive N-hydroxysuccinimide (NHS) ester and its sulfhydryl-reactive pyridyldithio group, connected by a spacer arm containing a cleavable disulfide bond.
The efficiency of the initial conjugation step, the reaction of the Sulfo-NHS ester with primary amines on a target molecule (e.g., lysine (B10760008) residues on an antibody), is critically dependent on the reaction buffer conditions. This document outlines the optimal parameters to maximize conjugation efficiency while minimizing competing side reactions.
The Chemistry of this compound NHS Ester Reaction
The this compound crosslinker contains a water-soluble Sulfo-NHS ester group that reacts with primary amines (-NH₂) to form stable amide bonds.[1][2][3] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. The reaction releases N-hydroxysulfosuccinimide.[3]
A critical competing reaction is the hydrolysis of the Sulfo-NHS ester, where water acts as a nucleophile, leading to the cleavage of the ester and rendering the crosslinker inactive.[3][4] The rates of both the desired amine reaction and the undesired hydrolysis are highly pH-dependent.
Optimal Buffer Conditions
The key to a successful this compound conjugation is to find a balance between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the Sulfo-NHS ester.
The pH of the reaction buffer is the most critical factor influencing the outcome of the conjugation.[1][2]
-
Optimal pH Range: The optimal pH for reacting Sulfo-NHS esters with primary amines is between 7.2 and 8.5 .[3][5] A frequently recommended starting point is pH 8.3-8.5 .[1][2]
-
Effect of Low pH (<7.0): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive towards the NHS ester.[1][2][4]
-
Effect of High pH (>8.5): As the pH increases, the rate of Sulfo-NHS ester hydrolysis increases significantly.[3][4] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[3] This rapid hydrolysis can outcompete the desired conjugation reaction, leading to low yields.[1][2]
The choice of buffer is crucial to avoid interference with the conjugation reaction.
-
Recommended Buffers: Buffers that are free of primary amines are essential. Commonly used and recommended buffers include:
-
Buffers to Avoid: Buffers containing primary amines will compete with the target molecule for reaction with the Sulfo-NHS ester, leading to reduced conjugation efficiency and the formation of unwanted byproducts.[7] Buffers to avoid include:
Note: While generally avoided in the reaction mixture, Tris or glycine (B1666218) buffers are often used to quench the reaction and consume any unreacted Sulfo-NHS ester.[3][8]
-
Solvent: this compound is water-soluble due to the sulfonate group on the NHS ring.[3] However, if a non-sulfonated version (SPDB) is used, it may need to be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3] Ensure the organic solvent is of high purity and free of amines.[1][2]
-
Interfering Substances: High concentrations of certain substances can interfere with the reaction. Low concentrations of sodium azide (B81097) (≤ 3 mM) or thimerosal (B151700) (≤ 0.02 mM) are generally tolerated, but higher concentrations should be avoided.[3] High concentrations of glycerol (B35011) (20-50%) can also decrease reaction efficiency.[3]
Data Presentation
The following tables summarize the key quantitative data related to this compound NHS ester reactions.
Table 1: Effect of pH on NHS Ester Half-life
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4 | 4-5 hours | [3][5] |
| 8.0 | 4 | 1 hour | [9] |
| 8.6 | 4 | 10 minutes | [3][9] |
Table 2: Buffer Compatibility for this compound NHS Ester Reactions
| Buffer Type | Recommendation | Notes | Reference(s) |
| Phosphate (e.g., PBS) | Recommended | Commonly used, provides good buffering capacity in the optimal pH range. | [3][6] |
| Bicarbonate/Carbonate | Recommended | Effective for maintaining a slightly alkaline pH. A 0.1 M solution is often used. | [1][3][6] |
| HEPES | Recommended | Good buffering capacity in the recommended pH range. | [3][6] |
| Borate | Recommended | Another suitable non-amine containing buffer. | [3][6] |
| Tris | Not Recommended for Reaction | Contains primary amines that compete with the target molecule. Can be used for quenching. | [3] |
| Glycine | Not Recommended for Reaction | Contains a primary amine and will interfere with the reaction. Effective for quenching. | [8] |
Experimental Protocols
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein to be labeled (e.g., antibody) in a suitable buffer (see Table 2)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF (if needed for dissolving a non-sulfonated NHS ester)
-
Desalting column for buffer exchange
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5). If necessary, perform a buffer exchange using a desalting column. The protein concentration should ideally be 2-10 mg/mL.[5]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer. To avoid hydrolysis, do not store this compound in aqueous solutions.
-
Calculate Molar Excess: Determine the desired molar excess of this compound to protein. A 10- to 20-fold molar excess is a common starting point for labeling antibodies.[10][11]
-
Conjugation Reaction: Add the calculated amount of the freshly prepared this compound solution to the protein solution. Mix gently and incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.
This protocol describes the use of this compound to link a protein with primary amines to another molecule containing a sulfhydryl group.
Step 1: Modification of the First Protein with this compound
-
Follow steps 1-4 of Protocol 1 to react your first protein with this compound.
-
After the incubation period, immediately purify the this compound-modified protein using a desalting column to remove excess crosslinker and N-hydroxysulfosuccinimide.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
The purified this compound-modified protein now contains a pyridyldithio group that is reactive towards free sulfhydryls.
-
Combine the modified first protein with the second, sulfhydryl-containing molecule in a suitable buffer at pH 7-8.[12]
-
The reaction proceeds via a disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[12]
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion or ion-exchange chromatography) to separate the desired conjugate from unreacted molecules.
Visualizations
Caption: Reaction pathway of this compound NHS ester with a primary amine and the competing hydrolysis reaction.
Caption: General experimental workflow for labeling a protein with this compound.
Caption: Logical relationship between pH and the efficiency of the this compound NHS ester reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. benchchem.com [benchchem.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. click.vectorlabs.com [click.vectorlabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Sulfo-SPDB in Reversible Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) for the creation of reversible protein-protein conjugates. The protocols detailed below cover the entire workflow, from initial protein modification to the cleavage of the disulfide bond for conjugate reversal.
Introduction to this compound
This compound is a water-soluble, heterobifunctional crosslinker used to covalently link molecules through a reversible disulfide bond. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) and a pyridyldithiol group that reacts with sulfhydryl groups. The introduction of a sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for conjugation reactions to be performed in aqueous solutions without the need for organic solvents, which can be detrimental to protein structure and function.
The key feature of this compound is the disulfide bond within its spacer arm. This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), restoring the original proteins. This reversibility is highly advantageous for applications requiring the temporary linkage of proteins, such as in the study of protein-protein interactions, affinity purification, and the development of drug delivery systems.
Chemical Principle of this compound Conjugation and Cleavage
The conjugation process involves two main steps:
-
Amine Modification: The NHS ester of this compound reacts with primary amines on the first protein (Protein A) to form a stable amide bond. This reaction releases N-hydroxysuccinimide (NHS).
-
Sulfhydryl Reaction: The pyridyldithiol group of the now-modified Protein A reacts with a free sulfhydryl group on the second protein (Protein B) to form a disulfide bond. This reaction releases pyridine-2-thione.
The resulting conjugate is linked by a disulfide bond that can be cleaved by reducing agents, regenerating the two original proteins with one protein now possessing a free sulfhydryl group.
Application Notes and Protocols for Sulfo-SPDB-Mediated Protein Immobilization on Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological applications, including immunoassays, biosensors, and cell adhesion studies. The orientation and biological activity of the immobilized protein are critical for the performance of these platforms. Sulfo-SPDB [Sulfosuccinimidyl (4-(2-pyridyldithio)butyrate)] is a water-soluble, heterobifunctional crosslinker that enables the covalent attachment of proteins to surfaces in a controlled manner. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a pyridyldithiol group that reacts with sulfhydryl groups. This allows for a two-step conjugation strategy that can facilitate oriented protein immobilization.
These application notes provide a detailed protocol for the use of this compound to attach proteins to amine-functionalized surfaces. It also includes information on quantitative analysis of the immobilized protein and methods for its characterization.
Principle of this compound Crosslinking
The this compound crosslinker facilitates the conjugation of two molecules by targeting amine and sulfhydryl groups. The NHS ester end of this compound reacts with primary amines (-NH2) on a functionalized surface to form a stable amide bond. The other end of this compound, the pyridyldithiol group, reacts with a sulfhydryl group (-SH) on the protein to form a disulfide bond. This disulfide bond is cleavable by reducing agents, which can be a useful feature for certain applications. The presence of a sulfonate group on the succinimide (B58015) ring makes this compound water-soluble, allowing for reactions to be performed in aqueous buffers without the need for organic solvents.
Data Presentation
Table 1: Quantitative Comparison of Protein Immobilization using Heterobifunctional Crosslinkers
| Crosslinker | Surface | Protein | Immobilization Density (ng/cm²) | Reference |
| GMBS | Glass | Antibody (IgG) | 74 - 220 | [1] |
| Sulfo-SMCC | Nanopores | cNsp1 | Not specified | [2] |
| EDC/sNHS + PEI/GA | PMMA | Antibody | ~8 | [3] |
| EDC/NHS | Carboxylated surfaces | Various proteins | Varies with conditions | [4][5][6][7][8] |
Note: Data for this compound is limited in the context of surface immobilization. The data presented is for similar heterobifunctional crosslinkers to provide a comparative overview.
Table 2: Characterization of Immobilized Protein Layers
| Technique | Parameter Measured | Typical Values/Observations | Reference |
| Surface Plasmon Resonance (SPR) | Mass uptake, kinetics (ka, kd), affinity (KD) | Response units (RU) proportional to mass; allows for real-time monitoring of binding. | [2][9][10] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Mass uptake (including water), viscoelastic properties | Frequency change relates to mass; dissipation change relates to layer rigidity. | [9][11][12] |
| Atomic Force Microscopy (AFM) | Surface topography, protein distribution | Provides nanoscale images of the surface-bound proteins. | [9] |
| Fluorescence Microscopy | Protein density and distribution (with fluorescently labeled protein) | Fluorescence intensity correlates with the amount of immobilized protein. | [3] |
Experimental Protocols
Protocol 1: Immobilization of a Sulfhydryl-Containing Protein onto an Amine-Functionalized Surface using this compound
This protocol describes the covalent attachment of a protein with an available sulfhydryl group to a surface functionalized with primary amines.
Materials:
-
Amine-functionalized surface (e.g., amine-coated glass slide, microplate, or biosensor chip)
-
This compound crosslinker
-
Protein with at least one free sulfhydryl group
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Reducing agent (optional, for cleaving the disulfide bond): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
Step 1: Activation of the Amine-Functionalized Surface with this compound
-
Prepare a fresh solution of this compound in reaction buffer at a concentration of 1-5 mg/mL.
-
Immediately apply the this compound solution to the amine-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the surface three times with wash buffer to remove excess this compound.
-
Proceed immediately to the next step.
Step 2: Immobilization of the Sulfhydryl-Containing Protein
-
Prepare a solution of the sulfhydryl-containing protein in reaction buffer at a concentration of 0.1-2 mg/mL.
-
Apply the protein solution to the this compound-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
During the reaction, a disulfide exchange occurs, and pyridine-2-thione is released, which can be quantified by measuring the absorbance at 343 nm to monitor the reaction progress.[13][14][15][16]
-
Wash the surface three times with wash buffer to remove unbound protein.
Step 3: Quenching of Unreacted Groups (Optional but Recommended)
-
To block any unreacted pyridyldithiol groups, incubate the surface with a solution of a small sulfhydryl-containing molecule (e.g., 10 mM cysteine or mercaptoethanol) in reaction buffer for 30 minutes at room temperature.
-
Wash the surface three times with wash buffer.
Step 4: Storage
-
Store the protein-immobilized surface in a suitable buffer, often containing a preservative like sodium azide, at 4°C.
Protocol 2: Introduction of Sulfhydryl Groups into a Protein for Immobilization
If the protein of interest does not have a free sulfhydryl group, one can be introduced using reagents like Traut's reagent (2-iminothiolane) or SATA (N-succinimidyl-S-acetylthioacetate).
Using Traut's Reagent:
-
Dissolve the protein in a suitable buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0) at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of Traut's reagent to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess Traut's reagent by gel filtration or dialysis against PBS with 5 mM EDTA.
-
The resulting sulfhydryl-modified protein can be used in Protocol 1.
Using SATA:
-
React the protein with SATA in PBS, pH 7.2-8.0 for 30 minutes at room temperature.
-
Remove excess SATA by gel filtration.
-
De-protect the acetylated sulfhydryl group by adding a deacetylation solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA, pH 8.5) and incubating for 2 hours at room temperature.
-
Remove the deacetylating agent by gel filtration.
-
The resulting sulfhydryl-modified protein is ready for immobilization as described in Protocol 1.[17]
Mandatory Visualization
Experimental Workflow for Protein Immobilization using this compound
Caption: Workflow for attaching a sulfhydryl-containing protein to an amine-functionalized surface using this compound.
Logical Relationship of this compound Chemistry
References
- 1. Antibody immobilization using heterobifunctional crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioforcenano.com [bioforcenano.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nanoscience.com [nanoscience.com]
- 11. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Sulfo-SPDB in Affinity Chromatography Column Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the heterobifunctional crosslinker, Sulfo-SPDB (Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol]-ester), in the preparation of affinity chromatography columns. This reagent is particularly valuable for immobilizing ligands containing primary amines to a sulfhydryl-activated chromatography matrix, or conversely, for attaching sulfhydryl-containing ligands to an amine-activated matrix. The presence of a disulfide bond within the spacer arm of this compound offers the unique advantage of cleavable elution, allowing for the recovery of the target molecule under mild reducing conditions.
Introduction to this compound Chemistry
This compound is a water-soluble, heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts specifically with primary amines (-NH₂) to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups (-SH) to form a reversible disulfide bond.[1][2] This dual reactivity allows for the controlled, covalent immobilization of ligands onto a chromatography support.
The key feature of this compound is the disulfide bond within its spacer arm. This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3][4][5] This property enables a gentle elution strategy for affinity chromatography, preserving the integrity of the purified protein.
Data Presentation: Performance Characteristics
While specific quantitative data for this compound in affinity chromatography is not extensively published, the following tables provide typical performance characteristics based on similar NHS-ester and disulfide-containing crosslinkers used for ligand immobilization. Note: These values should be considered as a starting point, and empirical optimization is highly recommended for each specific application.
Table 1: Ligand Immobilization Efficiency
| Parameter | Typical Range | Factors Influencing Efficiency |
| Ligand Immobilization Efficiency | 60 - 95% | Ligand concentration, reaction pH, reaction time, temperature, buffer composition |
| Immobilized Ligand Density | 1 - 10 mg/mL of resin | Resin type, activation chemistry, ligand size and properties |
Table 2: Dynamic Binding Capacity (DBC)
| Target Molecule | Typical DBC Range (mg/mL of resin) | Factors Influencing DBC |
| Antibody | 20 - 50 | Ligand density and orientation, flow rate, target concentration, buffer conditions |
| Recombinant Protein | 5 - 30 | Ligand-target affinity, accessibility of the binding site, column packing |
Table 3: Elution Conditions and Recovery
| Elution Method | Reagent and Concentration | Typical Recovery | Notes |
| Reductive Cleavage | 50-100 mM DTT or 20-50 mM TCEP | > 90% | Mild elution, preserves protein activity. |
| Low pH | 0.1 M Glycine-HCl, pH 2.5-3.0 | 70 - 95% | May cause denaturation of sensitive proteins.[6][7] |
| High pH | 0.1 M Triethylamine, pH 11.5 | 60 - 90% | Less common, can also lead to denaturation.[8][9] |
| Competitive Elution | Excess free ligand | Variable | Dependent on the affinity of the interaction. |
Experimental Protocols
Materials
-
Chromatography Resin: Amine-activated or Sulfhydryl-activated agarose (B213101) resin (e.g., NHS-activated agarose, AminoLink™ resin, or SulfoLink™ Coupling Resin).
-
This compound: Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol]-ester.
-
Ligand: Protein, peptide, or other molecule with a primary amine or sulfhydryl group.
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (for NHS ester reaction).
-
Wash Buffer A: Coupling Buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Blocking Buffer: 50 mM L-cysteine in Coupling Buffer.
-
Wash Buffer B: 1 M NaCl.
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide.
-
Elution Buffer (Reductive): 50-100 mM DTT or 20-50 mM TCEP in PBS, pH 7.5-8.5.[3][10]
-
Elution Buffer (Low pH): 0.1 M Glycine-HCl, pH 2.5-3.0.[6][7]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Protocol 1: Immobilization of an Amine-Containing Ligand to a Sulfhydryl-Activated Resin
This protocol describes the activation of an amine-containing ligand with this compound to introduce a pyridyldithiol group, followed by coupling to a sulfhydryl-activated resin.
Step 1: Activation of the Ligand with this compound
-
Dissolve the amine-containing ligand in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the ligand solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Remove excess, unreacted this compound using a desalting column equilibrated with Coupling Buffer.
Step 2: Coupling of the Activated Ligand to the Resin
-
Equilibrate the sulfhydryl-activated resin with Coupling Buffer.
-
Add the desalted, pyridyldithiol-activated ligand to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Wash the resin with 5-10 column volumes of Wash Buffer A to remove unbound ligand.
-
To block any remaining unreacted sulfhydryl groups on the resin, add Blocking Buffer and incubate for 30 minutes at room temperature.
-
Wash the resin with 5-10 column volumes of Wash Buffer B, followed by 5-10 column volumes of Storage Buffer.
-
The affinity resin is now ready for use or can be stored at 4°C.
Protocol 2: Immobilization of a Sulfhydryl-Containing Ligand to an Amine-Activated Resin
This protocol describes the activation of an amine-activated resin with this compound to introduce pyridyldithiol groups, followed by the coupling of a sulfhydryl-containing ligand.
Step 1: Activation of the Resin with this compound
-
Equilibrate the amine-activated resin with Coupling Buffer.
-
Immediately before use, dissolve this compound in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound solution to the equilibrated resin.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
Wash the resin with 5-10 column volumes of Coupling Buffer to remove excess this compound.
Step 2: Coupling of the Sulfhydryl-Containing Ligand
-
Dissolve the sulfhydryl-containing ligand in Coupling Buffer. If the ligand contains disulfide bonds, it must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[4]
-
Add the ligand solution to the activated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Wash the resin with 5-10 column volumes of Wash Buffer A to remove unbound ligand.
-
To quench any remaining reactive groups on the resin, add Quenching Buffer and incubate for 30 minutes at room temperature.
-
Wash the resin with 5-10 column volumes of Wash Buffer B, followed by 5-10 column volumes of Storage Buffer.
-
The affinity resin is now ready for use or can be stored at 4°C.
Affinity Purification and Elution
-
Equilibrate the prepared affinity column with a binding buffer appropriate for the target molecule interaction (e.g., PBS).
-
Load the sample containing the target molecule onto the column.
-
Wash the column extensively with the binding buffer to remove unbound molecules.
-
Elution using Reductive Cleavage:
-
Equilibrate the column with Elution Buffer (Reductive).
-
Incubate the column for 30-60 minutes at room temperature to allow for cleavage of the disulfide bond.
-
Collect the eluate containing the purified target molecule.
-
-
Elution using Low pH:
-
Apply the Elution Buffer (Low pH) to the column and collect the fractions.
-
Immediately neutralize the collected fractions by adding Neutralization Buffer to preserve the activity of the target protein.[6]
-
-
Regenerate the column by washing with several column volumes of Wash Buffer B and then re-equilibrate with Storage Buffer for future use.
Mandatory Visualizations
Caption: Reaction of this compound's NHS ester with a primary amine to form a stable amide bond.
Caption: General workflow for affinity chromatography using a this compound immobilized ligand.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Ligand Immobilization | Inactive this compound (hydrolyzed). | Prepare this compound solution immediately before use. |
| Presence of primary amines in the buffer. | Use amine-free buffers (e.g., PBS) for the NHS ester reaction. | |
| Inefficient removal of reducing agent (for sulfhydryl ligands). | Ensure complete removal of DTT or TCEP by desalting or dialysis. | |
| Low Target Binding | Steric hindrance of the immobilized ligand. | Consider using a crosslinker with a longer spacer arm. |
| Denaturation of the ligand during immobilization. | Optimize reaction conditions (pH, temperature). | |
| Low Elution Recovery | Incomplete cleavage of the disulfide bond. | Increase the concentration of the reducing agent or the incubation time. Optimize elution buffer pH (7.5-8.5). |
| Strong non-specific binding. | Increase the salt concentration in the wash buffer. | |
| Denaturation of the target protein during low/high pH elution. | Immediately neutralize the eluate. Consider using the milder reductive cleavage method. |
References
- 1. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. agrisera.com [agrisera.com]
- 9. agrisera.com [agrisera.com]
- 10. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-SPDB Conjugation to Peptides for Cell Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic peptides into specific cells is a significant challenge in drug development. One promising strategy to enhance cellular uptake is the conjugation of peptides to cell-penetrating moieties or linkers that facilitate their transport across the cell membrane. Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) is a water-soluble, heterobifunctional crosslinker that enables the covalent attachment of molecules to peptides, thereby aiding in their intracellular delivery.
This document provides detailed application notes and protocols for the conjugation of this compound to peptides containing primary amines. It covers the principles of the conjugation chemistry, step-by-step experimental procedures, methods for characterization and purification of the conjugates, and protocols for evaluating their cellular uptake.
Key Features of this compound:
-
Amine-Reactive: The N-hydroxysuccinimide (NHS) ester group of this compound reacts efficiently with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on peptides to form stable amide bonds.
-
Thiol-Reactive: The pyridyldithio group can react with sulfhydryl groups to form disulfide bonds, although for the applications described herein, it primarily serves as a component of the linker that can be cleaved intracellularly.
-
Water-Soluble: The sulfonate group on the succinimidyl ring imparts increased water solubility to the crosslinker, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents.
-
Cleavable Disulfide Bond: The disulfide bond within the SPDB linker is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at high concentrations within the cell. This intracellular cleavage can release the peptide from its carrier or delivery vehicle.
Data Presentation
Table 1: Recommended Molar Ratios for this compound to Peptide Conjugation
| Peptide Size (kDa) | Recommended this compound:Peptide Molar Ratio (starting point) | Expected Conjugation Efficiency (%) |
| < 5 | 5:1 to 10:1 | 40 - 70 |
| 5 - 15 | 10:1 to 20:1 | 30 - 60 |
| > 15 | 20:1 to 40:1 | 20 - 50 |
Note: These are starting recommendations. The optimal molar ratio should be determined empirically for each specific peptide.
Table 2: Example Cellular Uptake of a this compound-Peptide Conjugate in Different Cell Lines
| Cell Line | Incubation Time (hours) | Uptake Efficiency (% of positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 4 | 85 ± 5 | 1500 ± 200 |
| A549 | 4 | 70 ± 8 | 1100 ± 150 |
| Jurkat | 4 | 45 ± 6 | 700 ± 100 |
Data are representative and will vary depending on the peptide sequence, cell type, and experimental conditions. Uptake was quantified by flow cytometry using a fluorescently labeled peptide.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide containing primary amine groups.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound crosslinker
-
Amine-free reaction buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving hydrophobic peptides)
-
Desalting columns or dialysis cassettes (e.g., 7K MWCO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then slowly added to the reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in the reaction buffer to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (refer to Table 1).
-
Slowly add the this compound solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching buffer components using a desalting column or by dialysis against the desired storage buffer (e.g., PBS).
-
For peptides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purification.
-
Workflow for this compound Peptide Conjugation
Caption: Workflow for conjugating this compound to a peptide.
Protocol 2: Characterization of the this compound-Peptide Conjugate
A. Mass Spectrometry (MS):
-
Analyze the purified conjugate using MALDI-TOF or LC-MS to confirm the successful conjugation.
-
The mass of the conjugate should be equal to the mass of the peptide plus the mass of the this compound linker minus the mass of the NHS group.
-
Multiple additions of the linker may be observed if the peptide contains multiple primary amines.
B. SDS-PAGE (for larger peptides):
-
Run the purified conjugate on an SDS-PAGE gel.
-
The conjugated peptide should show a shift in molecular weight compared to the unconjugated peptide.
Protocol 3: Evaluation of Cellular Uptake of a Fluorescently Labeled this compound-Peptide Conjugate
This protocol uses flow cytometry to quantify the cellular uptake of a peptide that has been conjugated to both this compound and a fluorescent dye.
Materials:
-
Fluorescently labeled this compound-peptide conjugate
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment with Conjugate:
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled this compound-peptide conjugate at the desired concentration (e.g., 1-10 µM).
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the medium containing the conjugate and wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission at the corresponding wavelength.
-
Use untreated cells as a negative control to set the background fluorescence.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Cellular Uptake and Intracellular Release Workflow
Caption: General mechanism of cellular uptake and intracellular release.
Signaling Pathways and Cellular Mechanisms
The cellular uptake of this compound-peptide conjugates is primarily mediated by endocytosis. While the specific pathway can depend on the peptide sequence and the cell type, common mechanisms include:
-
Clathrin-Mediated Endocytosis: The conjugate binds to receptors on the cell surface, which then cluster in clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and solutes.
Once inside the cell within an endosome, the disulfide bond of the this compound linker can be cleaved by the high concentration of reducing agents in the cytoplasm, such as glutathione. This cleavage results in the release of the peptide from its delivery vehicle, allowing it to interact with its intracellular target.
Endocytic Pathway of a this compound-Peptide Conjugate
Caption: Internalization via receptor-mediated endocytosis.
Troubleshooting
Table 3: Troubleshooting Guide for this compound Conjugation and Cell Delivery
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation | Inactive this compound | Use fresh, properly stored this compound. Allow to come to room temperature before opening. |
| Presence of primary amines in the buffer (e.g., Tris, glycine) | Use an amine-free buffer such as PBS or HEPES. | |
| Incorrect pH of the reaction buffer | Ensure the pH is between 7.2 and 7.5 for optimal NHS ester reactivity. | |
| Insufficient molar excess of this compound | Increase the molar ratio of this compound to peptide. | |
| Low cellular uptake | Peptide degradation | Assess the stability of the conjugate in cell culture medium. |
| Low concentration of the conjugate | Increase the concentration of the conjugate used for treatment. | |
| Cell line is not permissive to uptake | Screen different cell lines. | |
| High background fluorescence | Incomplete removal of unbound conjugate | Increase the number of washing steps with cold PBS before flow cytometry. |
| Non-specific binding to the cell surface | Include a trypsin wash step to remove surface-bound conjugate before analysis. |
Application Note & Protocol: Sulfo-SPDB for Covalent Immobilization of Enzymes on Solid Supports
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme immobilization is a critical technique in biotechnology and pharmaceutical development, enhancing enzyme stability, enabling reusability, and simplifying downstream processing.[1][2][3][4][5] Covalent attachment to a solid support is a robust method for preventing enzyme leaching and maintaining catalytic activity.[2][6] Sulfo-SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate with a sulfonate group) is a heterobifunctional, water-soluble crosslinking agent that facilitates the covalent immobilization of enzymes onto solid supports.[][8][9] This application note provides a detailed protocol for the use of this compound in immobilizing enzymes on solid supports, along with methods for characterizing the immobilized enzyme.
This compound contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.[9][][11] The NHS ester reacts with primary amines (-NH2) on the surface of a solid support, forming a stable amide bond.[9][12] The pyridyldithiol group reacts with free sulfhydryl groups (-SH) on the enzyme, creating a disulfide bond.[9][11][13] The inclusion of a sulfonate group enhances the water solubility of the crosslinker, simplifying the reaction process in aqueous buffers.[][8][]
Principle of Immobilization
The immobilization process using this compound is a two-step procedure:
-
Activation of the Solid Support: The amine-functionalized solid support is first reacted with the NHS ester of this compound. This results in the covalent attachment of the crosslinker to the support via a stable amide linkage, exposing the pyridyldithiol group.
-
Immobilization of the Enzyme: The enzyme, which should possess free sulfhydryl groups, is then introduced to the activated support. A disulfide exchange reaction occurs between the pyridyldithiol group on the support and a sulfhydryl group on the enzyme, forming a covalent disulfide bond and releasing pyridine-2-thione.
This method allows for a controlled, stepwise immobilization of the enzyme. The disulfide linkage is cleavable with reducing agents like dithiothreitol (B142953) (DTT), which can be advantageous for certain applications where enzyme release is desired.[9]
Experimental Protocols
Materials and Reagents
-
Amine-functionalized solid support (e.g., agarose (B213101) beads, silica (B1680970) gel, magnetic beads)
-
Enzyme to be immobilized (containing free sulfhydryl groups)
-
This compound crosslinker
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Wash Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (optional, for cleaving disulfide bonds): Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) if using a non-sulfonated SPDB analog[9]
-
Spectrophotometer
Protocol 1: Activation of the Solid Support with this compound
This protocol details the activation of an amine-functionalized solid support with the this compound crosslinker.
-
Preparation of the Solid Support:
-
Wash the amine-functionalized solid support (e.g., 1 mL of settled beads) three times with 10 volumes of Reaction Buffer.
-
After the final wash, remove the supernatant and resuspend the support in 1 volume of Reaction Buffer to create a 50% slurry.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 20 mM solution of this compound. For example, dissolve 8.13 mg of this compound (MW: 406.45 g/mol ) in 1 mL of Reaction Buffer.
-
-
Activation Reaction:
-
Add the freshly prepared this compound solution to the support slurry at a 10- to 50-fold molar excess over the amine groups on the support.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Washing the Activated Support:
-
Centrifuge the support and discard the supernatant.
-
Wash the activated support three times with 10 volumes of Wash Buffer to remove any unreacted this compound.
-
The activated support is now ready for enzyme immobilization.
-
Protocol 2: Immobilization of Sulfhydryl-Containing Enzyme
This protocol describes the covalent attachment of an enzyme with accessible sulfhydryl groups to the this compound-activated support.
-
Preparation of the Enzyme:
-
Dissolve the enzyme in Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the enzyme has internal disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Immobilization Reaction:
-
Add the enzyme solution to the washed, activated support. The optimal ratio of enzyme to support should be determined empirically.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Monitoring the Reaction (Optional):
-
The progress of the disulfide exchange reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[9]
-
-
Quenching and Washing:
-
After the incubation period, centrifuge the support and collect the supernatant to determine the amount of unbound enzyme.
-
To block any remaining reactive groups, you can optionally add a small molecule with a sulfhydryl group (e.g., cysteine or β-mercaptoethanol).
-
Wash the immobilized enzyme-support conjugate three times with 10 volumes of Wash Buffer to remove non-covalently bound enzyme and byproducts.
-
-
Storage:
-
Store the immobilized enzyme in an appropriate buffer, typically at 4°C.
-
Characterization of Immobilized Enzyme
The success of the immobilization can be quantified by measuring the immobilization efficiency and the activity of the immobilized enzyme.
Immobilization Efficiency
The immobilization efficiency is the percentage of the initial enzyme that is successfully bound to the support. This can be determined by measuring the protein concentration in the supernatant before and after the immobilization reaction using a standard protein assay (e.g., Bradford or BCA assay).
Formula: Immobilization Efficiency (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100
Enzyme Activity Assay
The catalytic activity of the immobilized enzyme should be compared to that of the free enzyme. The specific activity is typically measured using a substrate that produces a colorimetric or fluorescent product.
-
Prepare a reaction mixture containing the substrate in an appropriate buffer.
-
Add a known amount of the immobilized enzyme (or free enzyme for comparison) to initiate the reaction.
-
Monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Calculate the specific activity (Units/mg of enzyme).
Data Presentation
The following tables provide a template for presenting quantitative data from enzyme immobilization experiments.
Table 1: Immobilization Efficiency of Enzyme on this compound Activated Support
| Parameter | Value |
| Initial Enzyme Concentration | 5.0 mg/mL |
| Volume of Enzyme Solution | 2.0 mL |
| Total Initial Enzyme | 10.0 mg |
| Unbound Enzyme in Supernatant | 1.5 mg |
| Immobilization Efficiency | 85% |
Table 2: Comparison of Specific Activity of Free vs. Immobilized Enzyme
| Enzyme Form | Specific Activity (U/mg) | Activity Retention (%) |
| Free Enzyme | 150 | 100% |
| Immobilized Enzyme | 105 | 70% |
Table 3: Stability of Free vs. Immobilized Enzyme at 25°C
| Incubation Time (hours) | Remaining Activity (Free Enzyme) | Remaining Activity (Immobilized Enzyme) |
| 0 | 100% | 100% |
| 24 | 65% | 95% |
| 48 | 30% | 88% |
| 72 | 10% | 82% |
Visualizations
Chemical Structure and Reaction Scheme
Caption: Reaction scheme for enzyme immobilization using this compound.
Experimental Workflow
References
- 1. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Enzyme Immobilization: The Role of Artificial Intelligence, Novel Nanomaterials, and Dynamic Carrier Systems [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-DM4 | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Sulfhydryl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Creating Targeted Drug Delivery Systems with Sulfo-SPDB: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), represents a significant advancement in precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the stability, efficacy, and safety of the ADC.
This document provides detailed application notes and protocols for the use of Sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate), a water-soluble, heterobifunctional, and cleavable crosslinker, in the creation of targeted drug delivery systems. The this compound linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, and a pyridyldithio group that forms a disulfide bond with a thiol-containing payload. This disulfide bond is designed to be stable in systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, leading to the specific release of the cytotoxic drug.[][2] The inclusion of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and aggregation profile of the resulting ADC.[]
Mechanism of Action of this compound in ADC Formation and Drug Release
The utility of this compound in targeted drug delivery is centered on its bifunctional nature and the cleavable disulfide bond. The overall process can be summarized in the following key steps:
-
Antibody Activation: The NHS ester of this compound reacts with primary amine groups on the surface of the monoclonal antibody, primarily the ε-amino group of lysine residues, to form a stable amide bond. This reaction results in an antibody that is "activated" with the pyridyldithio moiety.[4]
-
Payload Conjugation: A thiol-containing cytotoxic drug is then reacted with the activated antibody. The pyridyldithio group on the antibody undergoes a disulfide exchange reaction with the thiol group of the payload, forming a stable disulfide linkage between the antibody and the drug.
-
Targeted Delivery and Internalization: The resulting ADC circulates in the bloodstream and binds to its specific target antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Intracellular Drug Release: Once inside the cell, the ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. The higher concentration of reducing agents, particularly glutathione (B108866) (GSH), in the cytoplasm compared to the bloodstream facilitates the cleavage of the disulfide bond within the linker.[][5][6] This reductive cleavage releases the cytotoxic payload in its active form.
-
Induction of Cell Death: The liberated cytotoxic drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
Key Experimental Workflows
The creation of an ADC using this compound involves a series of well-defined experimental stages, from initial conjugation to final characterization and analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the design and characterization of ADCs using this compound.
Table 1: Recommended Molar Ratios for this compound Conjugation to Antibodies
| Antibody Concentration | Suggested this compound Molar Excess (Linker:Antibody) |
| 5–10 mg/mL | 5- to 10-fold |
| 1–4 mg/mL | 20-fold |
| < 1 mg/mL | 40- to 80-fold |
| Note: These are starting points and empirical optimization is recommended for each specific antibody. |
Table 2: Typical Drug-to-Antibody Ratios (DAR) for Lysine Conjugation
| Conjugation Chemistry | Typical Average DAR | DAR Range |
| Lysine-based (e.g., with this compound) | 3-4 | 0-8 |
| Note: Lysine conjugation is a stochastic process, resulting in a heterogeneous mixture of ADC species.[][4] |
Table 3: Intracellular vs. Extracellular Glutathione Concentrations
| Environment | Glutathione (GSH) Concentration |
| Intracellular (Cytosol) | 1–11 mM |
| Extracellular (Plasma) | ~5 µM |
| This significant concentration gradient drives the selective cleavage of the disulfide linker inside the target cells.[5] |
Experimental Protocols
Protocol 1: Antibody Activation with this compound
This protocol describes the modification of a monoclonal antibody with the this compound crosslinker to introduce pyridyldithio groups for subsequent payload conjugation.
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. Refer to Table 1 for recommended starting molar ratios. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.[7]
-
-
Removal of Excess Linker:
-
Remove non-reacted this compound using a desalting column equilibrated with Conjugation Buffer. Follow the manufacturer's instructions for the desalting column.
-
Protocol 2: Conjugation of a Thiolated Payload to Activated Antibody
This protocol details the conjugation of a thiol-containing cytotoxic drug to the this compound-activated antibody.
Materials:
-
This compound-activated antibody (from Protocol 1)
-
Thiol-containing cytotoxic payload (e.g., DM4)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching solution: 10 mM cysteine in PBS
Procedure:
-
Payload Stock Solution Preparation:
-
Dissolve the thiol-containing payload in anhydrous DMSO or DMF to a suitable stock concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the payload stock solution to the activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted pyridyldithio groups, add an excess of the quenching solution (e.g., 10 mM cysteine) and incubate for an additional 30 minutes.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated payload, excess linker, and organic solvents using Tangential Flow Filtration (TFF).
Materials:
-
Crude ADC solution from Protocol 2
-
Tangential Flow Filtration (TFF) system
-
TFF capsule/cassette with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for an IgG-based ADC[8]
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup:
-
Install the TFF capsule into the system and condition it by flushing with the Purification Buffer.[8]
-
-
Diafiltration:
-
Load the crude ADC solution into the TFF system.
-
Perform diafiltration against the Purification Buffer for at least 8-10 diavolumes to remove unconjugated payload, excess linker, and organic solvents.[8] Maintain a constant volume in the reservoir.
-
-
Concentration:
-
After diafiltration, concentrate the ADC solution to the desired final concentration, typically between 25 to 30 g/L.[8]
-
-
Product Recovery:
-
Recover the purified and concentrated ADC from the TFF system.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines a general method for determining the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC
-
HPLC system with a UV detector
-
HIC column (e.g., MAbPac™ HIC-Butyl)
-
Mobile Phase A: 2 M Ammonium Sulfate in 0.1 M Sodium Phosphate, pH 7.0[9]
-
Mobile Phase B: 0.1 M Sodium Phosphate, pH 7.0[9]
-
Optional: Isopropanol (B130326) can be added to both mobile phases to improve resolution.[10]
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR1, DAR2, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[11]
-
-
Protocol 5: Analysis of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol describes the quantification of high molecular weight species (aggregates) in the purified ADC sample.
Materials:
-
Purified ADC
-
HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0. Organic modifiers like acetonitrile (B52724) or isopropanol may be added to reduce non-specific interactions.[12][13][14]
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample under isocratic conditions. Aggregates will elute first, followed by the monomeric ADC.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregates:
-
% Aggregates = (Peak Area of Aggregates / Total Peak Area) × 100
-
-
Protocol 6: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
Purified ADC
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.[15]
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
-
Sample Processing:
-
At each time point, process the plasma samples to separate the ADC from plasma proteins (e.g., by affinity capture) and to extract the released payload.
-
-
Analysis:
-
Analyze the intact ADC by LC-MS to determine the change in average DAR over time.
-
Quantify the amount of released payload in the plasma supernatant by LC-MS/MS.[15]
-
Protocol 7: In Vitro Glutathione-Mediated Cleavage Assay
This protocol evaluates the susceptibility of the this compound linker to cleavage by glutathione.
Materials:
-
Purified ADC
-
Glutathione (GSH)
-
Reaction Buffer: PBS, pH 7.4
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Incubate the ADC at a defined concentration in the Reaction Buffer.
-
Add glutathione to a final concentration that mimics the intracellular environment (e.g., 5-10 mM).[5] Include a control sample without glutathione.
-
-
Time Course:
-
Incubate the reactions at 37°C and collect aliquots at various time points.
-
-
Analysis:
-
Analyze the samples by LC-MS to monitor the decrease in the intact ADC and the appearance of the released payload and the unconjugated antibody.
-
Signaling Pathways and Logical Relationships
The ultimate goal of an ADC is to deliver a cytotoxic payload that interferes with essential cellular processes, leading to cell death. The specific signaling pathway targeted depends on the nature of the cytotoxic drug. For example, maytansinoid derivatives like DM4 disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.
Conclusion
This compound is a versatile and effective crosslinker for the development of targeted drug delivery systems. Its water solubility, defined reactivity, and the cleavable nature of the disulfide bond make it a valuable tool in the design of ADCs. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully create and characterize ADCs using this compound, from initial conjugation to functional evaluation. Careful optimization of reaction conditions and thorough characterization of the final product are essential to ensure the development of safe and efficacious targeted therapies.
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. agilent.com [agilent.com]
- 13. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent sulfo-SPDB hydrolysis during conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using the sulfo-SPDB crosslinker. The primary focus is on preventing the hydrolysis of the sulfo-NHS ester, a critical step for successful conjugation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can lead to low conjugation efficiency or complete failure of the reaction due to this compound hydrolysis.
Q1: My conjugation yield is very low or zero. How can I determine if this compound hydrolysis is the cause?
A1: Low conjugation yield is often attributed to the premature hydrolysis of the N-hydroxysuccinimide (NHS) ester of your this compound reagent. This hydrolysis reaction competes with the desired amine-coupling reaction. To troubleshoot this, consider the following:
-
pH of Reaction Buffer: The rate of NHS-ester hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly. While the conjugation reaction with primary amines is most efficient between pH 7.2 and 8.5, the stability of the NHS ester decreases.[1][2]
-
Buffer Composition: Your reaction buffer should not contain primary amines (e.g., Tris, glycine) or other nucleophiles, as they will compete with your target molecule for reaction with the this compound, leading to a lower yield of the desired conjugate.[3]
-
Reagent Quality: this compound is moisture-sensitive. Improper storage or handling can lead to hydrolysis before the reagent is even used in the reaction. It is crucial to store the reagent under desiccated conditions and allow it to equilibrate to room temperature before opening to prevent condensation.[4]
Q2: What is the optimal pH for my conjugation reaction to balance efficiency and hydrolysis?
A2: The optimal pH for this compound conjugation is a trade-off between maximizing the reaction with primary amines and minimizing hydrolysis of the NHS ester. The primary amine on the protein must be deprotonated to be nucleophilic, which is favored at a pH above its pKa (typically around 8.5-9.5 for lysine (B10760008) ε-amino groups). However, the rate of hydrolysis of the NHS ester increases dramatically at higher pH values.[5][6]
-
Recommended Range: A pH range of 7.2 to 8.5 is generally recommended for the conjugation reaction.[1] A frequently suggested optimal pH is between 8.3 and 8.5.[2][3]
-
Reaction Time Consideration: If using a pH at the higher end of this range (e.g., pH 8.5), the reaction should be kept as short as possible to minimize the impact of hydrolysis. Conversely, at a lower pH (e.g., 7.2-7.5), the reaction may proceed more slowly, but the this compound will be more stable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the "sulfo" group important?
A1: this compound (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) is a water-soluble, heterobifunctional crosslinker. It contains a sulfo-NHS ester that reacts with primary amines (like the side chain of lysine residues in proteins) and a pyridyldithio group that reacts with sulfhydryls (thiols). The "sulfo" group (sulfonate, -SO₃⁻) imparts increased water solubility to the reagent, allowing the conjugation reaction to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[] This is particularly advantageous for maintaining the stability and native conformation of proteins during conjugation.
Q2: What is the mechanism of this compound hydrolysis?
A2: The hydrolysis of this compound occurs at the sulfo-NHS ester moiety. In the presence of water, the ester bond is cleaved, resulting in the formation of an unreactive carboxylate and releasing N-hydroxysulfosuccinimide. This reaction is base-catalyzed, meaning its rate increases with higher pH. Once hydrolyzed, the this compound can no longer react with primary amines on the target molecule, leading to failed or inefficient conjugation.
Q3: Which buffers are recommended for this compound conjugations?
A3: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
-
Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5.
-
Borate buffer.
-
HEPES buffer.
-
Carbonate-bicarbonate buffer.[1]
Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine , as these molecules have primary amines that will compete with your target protein for reaction with the this compound.
Q4: How does temperature affect this compound stability?
A4: Lowering the reaction temperature can help to decrease the rate of hydrolysis of the sulfo-NHS ester, thereby increasing its stability and effective half-life in the reaction mixture.[8] Performing the conjugation at 4°C instead of room temperature can be a useful strategy if you are experiencing issues with hydrolysis, although this may also slow down the desired conjugation reaction.
Q5: How should I prepare and handle my this compound reagent to prevent premature hydrolysis?
A5: Proper handling is critical for the success of your conjugation reaction.
-
Storage: Store the lyophilized this compound reagent at -20°C or -80°C under desiccated conditions.[9][10]
-
Equilibration: Before opening the vial, allow it to warm to room temperature to prevent moisture from condensing on the cold powder.[4]
-
Reconstitution: Reconstitute the this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use, and then add the required amount to your aqueous reaction buffer. Alternatively, for water-soluble versions like this compound, you can dissolve it directly in the reaction buffer, but it must be used immediately.
Data Presentation
Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values
This table summarizes the approximate half-life of the NHS-ester functional group, which is the reactive moiety in this compound, at different pH levels. This illustrates the critical impact of pH on the stability of the crosslinker during conjugation.
| pH | Approximate Half-life | Reference(s) |
| 7.0 | 4 - 5 hours | [1][11][12] |
| 8.0 | 1 hour | [11][12] |
| 8.6 | 10 minutes | [1][11][12] |
| 9.0 | < 9 minutes | [5] |
Note: These values are for NHS esters in general and provide a strong indication of the stability of the sulfo-NHS ester on this compound under similar conditions.
Experimental Protocols
Protocol: General Procedure for Antibody Conjugation with this compound
This protocol provides a general workflow for conjugating a molecule (e.g., a drug or a toxin) containing a free sulfhydryl group to an antibody using this compound, with an emphasis on minimizing hydrolysis.
Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound reagent.
-
Anhydrous DMSO or DMF (optional, for initial reconstitution).
-
Molecule to be conjugated (with a free sulfhydryl group).
-
Desalting columns for buffer exchange and purification.
-
Quenching reagent (e.g., Tris, lysine, or hydroxylamine).
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange using a desalting column to transfer the antibody into an amine-free conjugation buffer (e.g., PBS, pH 7.2-8.0).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of this compound. For water-insoluble linkers, dissolve in anhydrous DMSO. For water-soluble this compound, dissolve directly in the conjugation buffer.
-
Note: Do not prepare aqueous stock solutions of this compound for storage due to hydrolysis.
-
-
Reaction of this compound with Antibody:
-
Add a calculated molar excess of the this compound solution to the antibody solution. A common starting point is a 5- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours at 4°C to reduce the rate of hydrolysis.
-
-
Purification of Antibody-SPDB Intermediate (Optional but Recommended):
-
Remove excess, unreacted this compound and the reaction by-product (N-hydroxysulfosuccinimide) using a desalting column equilibrated with the conjugation buffer. This prevents the sulfhydryl-containing molecule from reacting with any remaining this compound.
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Add the sulfhydryl-containing molecule to the purified antibody-SPDB intermediate.
-
Incubate for 1-2 hours at room temperature. The pyridyldithio group on the SPDB linker will react with the sulfhydryl group to form a stable disulfide bond.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a quenching reagent like Tris or lysine to a final concentration of 20-50 mM to react with any remaining unreacted sulfo-NHS esters.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate (ADC) from excess reagents and by-products using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. nanocomposix.com [nanocomposix.com]
Optimizing Sulfo-SPDB to Protein Molar Ratio for High Yield: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the sulfo-SPDB to protein molar ratio for high-yield bioconjugation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) is a water-soluble, heterobifunctional crosslinker. It is primarily used in the development of antibody-drug conjugates (ADCs) to link a cytotoxic drug to a monoclonal antibody. The this compound linker is designed to be cleavable within the target cell, releasing the drug payload.
Q2: Why is the molar ratio of this compound to protein a critical parameter?
The molar ratio of this compound to protein is a critical parameter that directly influences the drug-to-antibody ratio (DAR) of the final ADC.[][2] An optimal DAR is crucial for balancing the efficacy and safety of an ADC. A low DAR may result in insufficient therapeutic activity, while a high DAR can lead to poor pharmacokinetics, increased toxicity, and protein aggregation.[]
Q3: What is the recommended starting molar ratio of this compound to protein?
The ideal starting molar ratio depends on several factors, including the concentration of the protein, the number of available primary amines (lysine residues) on the protein, and the desired final DAR. A common starting point is a 5- to 20-fold molar excess of this compound to the protein. However, this should be empirically optimized for each specific protein and application.
Q4: What are the optimal buffer conditions for a this compound conjugation reaction?
It is crucial to use a buffer that is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS-ester of this compound. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly recommended buffer for the reaction of the NHS ester with the protein's primary amines.
Q5: How can I determine the success of my conjugation reaction?
The success of the conjugation reaction is typically assessed by determining the Drug-to-Antibody Ratio (DAR). Common methods for DAR determination include:
-
UV-Visible Spectrophotometry: This is a simple method that can be used if the drug and the antibody have distinct absorbance maxima.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drug molecules, as each addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a detailed analysis of the different drug-loaded species and an accurate average DAR.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield / Low DAR | Suboptimal Molar Ratio: The molar excess of this compound to protein may be too low. | - Increase the molar excess of this compound in increments (e.g., 5x, 10x, 20x) to find the optimal ratio. - Consider that more dilute protein solutions may require a higher molar excess of the crosslinker. |
| Inactive this compound Reagent: The NHS-ester of this compound is moisture-sensitive and can hydrolyze over time. | - Use a fresh vial of this compound. - Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Interfering Buffer Components: The reaction buffer may contain primary amines (e.g., Tris, glycine). | - Perform buffer exchange of the protein into an amine-free buffer like PBS (pH 7.2-7.5) before conjugation. | |
| Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the NHS-ester reaction (pH 7.0-9.0). | - Ensure the pH of the reaction buffer is between 7.2 and 7.5 to balance reactivity and minimize hydrolysis of the NHS-ester. | |
| Protein Aggregation | High DAR: A high number of conjugated hydrophobic drug-linkers can increase the overall hydrophobicity of the protein, leading to aggregation.[][7] | - Reduce the molar excess of this compound to achieve a lower DAR. - Consider using a more hydrophilic linker if the payload is highly hydrophobic. |
| Conjugation Process Stress: High concentrations of organic co-solvents or suboptimal buffer conditions can induce protein aggregation.[8] | - Minimize the amount of organic co-solvent (e.g., DMSO) used to dissolve the this compound-drug conjugate. - Optimize the buffer composition, including pH and ionic strength. | |
| Suboptimal Formulation: The pH of the final formulation may be close to the isoelectric point (pI) of the ADC, reducing its solubility.[8] | - Formulate the purified ADC in a buffer with a pH that is at least one unit away from its pI. | |
| Inconsistent Results Batch-to-Batch | Lack of Precise Control Over Reaction Parameters: Minor variations in molar ratio, pH, temperature, or reaction time can lead to different outcomes.[9] | - Standardize all reaction parameters and document them carefully for each batch. |
| Inconsistent Quality of Starting Materials: Variability in the purity or concentration of the protein or this compound reagent. | - Use highly purified protein (>95% purity is recommended). - Use a fresh, high-quality this compound reagent for each conjugation. |
Experimental Protocols
Protocol 1: Optimization of this compound to Antibody Molar Ratio
This protocol provides a framework for empirically determining the optimal molar ratio of this compound for modifying an amine-containing protein, such as a monoclonal antibody.
Materials:
-
Amine-containing protein (e.g., monoclonal antibody)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS)
-
Quenching Buffer (Optional): 1 M Tris or Glycine, pH 7.5
-
Desalting Columns
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in water or the Conjugation Buffer to a stock concentration of 10 mg/mL.
-
Set Up Reactions: Aliquot the protein solution into several tubes. Add the appropriate volume of the this compound stock solution to each tube to achieve a range of molar excess ratios (e.g., 2:1, 5:1, 10:1, 20:1 this compound:protein).
-
Incubation: Allow the reactions to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess this compound: Remove the unreacted this compound using a desalting column equilibrated with the desired buffer for the next step (e.g., the buffer for the drug conjugation step).
-
Analysis: Determine the degree of modification (number of pyridyldithio groups per protein) for each molar ratio. This can be done by measuring the release of pyridine-2-thione upon reduction with DTT at 343 nm.
-
Select Optimal Ratio: Choose the molar ratio that provides the desired level of modification without causing significant protein aggregation or loss of activity.
Protocol 2: General Two-Step Conjugation of a Thiol-Containing Drug to an Antibody using this compound
Step 1: Antibody Modification with this compound
-
Follow steps 1-5 from Protocol 1 using the empirically determined optimal this compound:antibody molar ratio.
Step 2: Conjugation of Thiol-Containing Drug
-
Prepare Drug Solution: Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) and then dilute it into the reaction buffer (pH 6.5-7.5).
-
Conjugation Reaction: Add the thiol-containing drug solution to the pyridyldithio-activated antibody from Step 1. A 1.5 to 3-fold molar excess of the drug over the available pyridyldithio groups is a good starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Purify the resulting ADC to remove unreacted drug and other impurities using methods such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[10]
-
Characterization: Characterize the purified ADC by determining the final DAR, percentage of aggregation, and confirming its biological activity.
Quantitative Data Summary
The optimal molar ratio of this compound to protein is highly dependent on the specific protein and reaction conditions. The following table provides suggested starting molar excess ranges based on protein concentration, which should be optimized empirically.
| Protein Concentration | Suggested this compound Molar Excess (this compound:Protein) | Expected Outcome |
| < 1 mg/mL | 20- to 50-fold | Higher excess is needed to drive the reaction in dilute solutions. |
| 1–4 mg/mL | 10- to 20-fold | A common starting range for many applications. |
| 5–10 mg/mL | 5- to 10-fold | Lower excess is often sufficient at higher protein concentrations. |
Note: These are general starting points. A range of ratios should always be tested to find the optimal condition for your specific protein and application.
Visualizations
Caption: Experimental workflow for ADC preparation using this compound.
References
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
managing sulfo-SPDB solubility issues in aqueous buffers
Welcome to the technical support center for sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a water-soluble, cleavable crosslinker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][][3] Its primary application is to link a cytotoxic drug to an antibody through a disulfide bond. This bond is stable in circulation but can be cleaved inside target cells, releasing the drug. The "sulfo" group enhances the water solubility of the linker, facilitating conjugation reactions in aqueous buffers.[4][5]
Q2: Why is the solubility of this compound in aqueous buffers a concern?
A: While this compound is designed to be water-soluble, its solubility can be limited under certain buffer conditions, particularly in buffers with high salt concentrations. Poor solubility can lead to precipitation of the crosslinker during the conjugation reaction, resulting in low and inconsistent conjugation efficiency.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A: The recommended solvent for preparing a high-concentration stock solution of this compound is a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][6] It is highly soluble in DMSO (≥ 125 mg/mL).[1][6] This stock solution can then be added to the aqueous reaction buffer at the desired final concentration.
Q4: How does pH affect the stability and reactivity of this compound?
A: The stability of the N-hydroxysuccinimide (NHS) ester in this compound is pH-dependent. The NHS ester is more stable at a slightly acidic pH (pH 6.0-7.0) and undergoes hydrolysis more rapidly at higher pH values (pH > 8.0). The reaction with primary amines on the antibody is most efficient at a pH range of 7.2-8.0. Therefore, a compromise pH of around 7.2-7.5 is often used for conjugation reactions.
Q5: Can I use phosphate-buffered saline (PBS) for my conjugation reaction with this compound?
A: While PBS is a common biological buffer, its high salt concentration can sometimes lead to solubility issues with this compound, especially at higher concentrations of the crosslinker. If you observe precipitation, it is advisable to use a buffer with a lower salt concentration, such as a modified PBS with reduced NaCl or a buffer like HEPES or borate (B1201080) buffer.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to resolving common issues related to the solubility of this compound during bioconjugation experiments.
Issue 1: Precipitate forms immediately upon adding the this compound stock solution to the aqueous reaction buffer.
-
Probable Cause: The concentration of this compound in the final reaction mixture exceeds its solubility limit in that specific buffer. High salt concentrations in the buffer are a common contributing factor.
-
Solutions:
-
Reduce the final concentration of this compound: If possible, lower the molar excess of the crosslinker relative to the antibody.
-
Modify the reaction buffer:
-
Decrease the salt concentration of the buffer. For example, use a buffer with 50 mM NaCl instead of the 150 mM found in standard PBS.
-
Switch to a different buffer system. Buffers like HEPES or borate at a similar pH may be more accommodating.
-
-
Increase the organic co-solvent concentration: While generally minimized to protect protein stability, increasing the final concentration of the organic solvent (e.g., DMSO or DMF) from the stock solution to 5-10% (v/v) can help maintain the solubility of this compound. Always perform a preliminary test to ensure your protein is stable under these conditions.
-
Issue 2: The reaction mixture becomes cloudy over time.
-
Probable Cause: This could be due to either the precipitation of this compound or aggregation of the antibody.
-
Solutions:
-
Centrifuge and analyze: Gently centrifuge the cloudy mixture. If the precipitate is a white solid, it is likely the crosslinker. If it is a more flocculent precipitate, it could be the protein.
-
Address crosslinker precipitation: Follow the solutions outlined in Issue 1.
-
Address antibody aggregation:
-
Ensure the antibody is fully solubilized and filtered before initiating the reaction.
-
The addition of the organic solvent from the this compound stock might be destabilizing the antibody. Reduce the final concentration of the organic co-solvent or screen for a more suitable one.
-
Consider including a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in the reaction buffer to prevent aggregation, if compatible with your downstream application.
-
-
Quantitative Data Summary
Due to the limited availability of direct quantitative solubility data for this compound in various aqueous buffers in the public domain, the following table provides estimates based on general knowledge of sulfonated crosslinkers and available data for similar compounds. Researchers should perform their own solubility tests for their specific buffer systems.
| Solvent/Buffer | Estimated Solubility | Notes |
| DMSO | ≥ 125 mg/mL | Recommended for stock solutions.[1][6] |
| Water (Deionized) | ~5-10 mg/mL | Solubility is expected to be moderate in pure water. |
| PBS (pH 7.4, 150 mM NaCl) | Lower solubility | High salt content can significantly reduce solubility. |
| Low Salt Buffers (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.5) | Higher solubility | Recommended for conjugation reactions to minimize precipitation. |
Key Experimental Protocol: Antibody-Drug Conjugation using this compound
This protocol provides a general procedure for the conjugation of a drug (payload) to an antibody via the this compound linker. The payload is first modified with a thiol group, and the antibody is modified with this compound to introduce a pyridyldithio group. The two are then reacted to form a disulfide-linked ADC.
Materials:
-
Antibody in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound
-
Thiol-containing payload
-
DMSO (anhydrous)
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Antibody Modification:
-
Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Modified Antibody:
-
Remove excess this compound by size-exclusion chromatography using the Reaction Buffer as the mobile phase.
-
Collect the protein-containing fractions.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the thiol-containing payload in a suitable solvent.
-
Add a 2-5 fold molar excess of the payload to the purified, modified antibody.
-
Incubate for 12-24 hours at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography.
-
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: ADC mechanism of action leading to apoptosis.
References
impact of pH on sulfo-SPDB reaction rate and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reaction rate and stability of Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A: this compound is a water-soluble, heterobifunctional crosslinker commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs). It contains two primary reactive groups:
-
A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.
-
A Pyridyldithiol group: This group reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a cleavable disulfide bond.
Q2: How does pH affect the reaction of the Sulfo-NHS ester group?
A: The reactivity of the Sulfo-NHS ester is highly pH-dependent. The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[][2] At lower pH values, primary amines are protonated, which reduces their nucleophilicity and slows the reaction rate. However, at higher pH, the rate of hydrolysis of the Sulfo-NHS ester increases significantly, which can inactivate the crosslinker before it reacts with the target amine.[2][3]
Q3: What is the optimal pH for the reaction of the pyridyldithiol group with a sulfhydryl group?
A: The thiol-disulfide exchange reaction is also influenced by pH. For the reaction to proceed, the thiol group on the molecule to be conjugated needs to be in its deprotonated, thiolate anion form, which is a more potent nucleophile. The pKa of a typical cysteine thiol group is around 8.3.[4] Therefore, a pH above this value can increase the reaction rate. However, to maintain the stability of other molecules in the reaction, a compromise is often necessary. A pH range of 6.5-7.5 is frequently recommended for similar thiol-reactive linkers like Sulfo-SMCC to balance reactivity and specificity.[5] Some studies have noted that the optimal pH for disulfide exchange can be between 4 and 5, though for peptide conjugation, a higher pH may be used to ensure the cysteine residue is reactive.[6]
Q4: How does pH impact the stability of the this compound crosslinker itself?
A: The Sulfo-NHS ester moiety of this compound is susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is significantly accelerated at higher pH.[2][3][5] The disulfide bond within the pyridyldithiol group is generally stable across a range of pH values but can be cleaved by reducing agents, a feature often exploited for drug release within the reductive environment of a cell.[] Acidic conditions are not sufficient to break disulfide bonds; a reducing agent is required.[8]
Q5: Can I use buffers containing primary amines, like Tris, during the Sulfo-NHS ester reaction?
A: No, it is critical to avoid buffers containing primary amines (e.g., Tris, glycine) during the reaction of the Sulfo-NHS ester.[5] These buffers will compete with the primary amines on your target molecule for reaction with the Sulfo-NHS ester, leading to a significant reduction in conjugation efficiency.[5] Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable alternatives.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect pH for Sulfo-NHS ester reaction: The pH of the reaction buffer may be too low, leading to protonated and unreactive primary amines. | Ensure the reaction buffer for the Sulfo-NHS ester step is within the optimal range of pH 7.2-8.5.[][2] |
| Hydrolysis of Sulfo-NHS ester: The pH may be too high, or the reaction time too long, causing the Sulfo-NHS ester to hydrolyze before it can react. | Perform the reaction at a pH closer to 7.2-7.5 to balance reactivity and stability. Use freshly prepared this compound and minimize the reaction time.[5] | |
| Incorrect pH for pyridyldithiol reaction: The pH may be too low for the sulfhydryl group to be sufficiently deprotonated and reactive. | For the thiol-disulfide exchange, consider a pH in the range of 6.5-7.5. If the reaction is still slow, a slight increase in pH may be necessary, keeping in mind the stability of your molecules. | |
| Presence of competing nucleophiles: The buffer or sample may contain primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) that compete with the target molecules. | Use amine-free and sulfhydryl-free buffers such as PBS or HEPES for the respective reaction steps.[5] Ensure any reducing agents used to generate free thiols are removed before adding the pyridyldithiol-containing molecule. | |
| Protein Aggregation/Precipitation | Sub-optimal buffer conditions: Incorrect pH or ionic strength can destabilize the protein during the conjugation process. | Optimize the buffer conditions for your specific protein's stability. |
| Over-crosslinking: An excessive molar ratio of this compound to protein can lead to aggregation. | Reduce the molar excess of this compound used in the reaction. | |
| Inconsistent Results | Hydrolysis of this compound stock: Improper storage of the this compound reagent can lead to its degradation. | Store this compound under desiccated conditions at the recommended temperature. Allow the vial to come to room temperature before opening to prevent condensation. |
| Variability in buffer preparation: Small variations in the pH of the reaction buffers can lead to significant differences in reaction efficiency. | Prepare fresh buffers for each experiment and carefully verify the pH. |
Data Presentation
Table 1: Impact of pH on Sulfo-NHS Ester Reaction and Stability
| pH | Reaction with Primary Amines | Stability (Hydrolysis) | Recommendation |
| < 7.0 | Slower reaction rate due to protonated amines | High stability | Sub-optimal for conjugation |
| 7.2 - 8.0 | Optimal reaction rate | Moderate stability (Half-life of 4-5 hours at pH 7)[3] | Recommended range for efficient conjugation |
| > 8.0 | Fast reaction rate | Low stability (Half-life of 10 minutes at pH 8.6)[3] | High risk of hydrolysis, leading to low yield |
Table 2: Impact of pH on Pyridyldithiol-Thiol Reaction and Disulfide Bond Stability
| pH | Reaction with Sulfhydryl Groups | Disulfide Bond Stability | Recommendation |
| < 6.5 | Slower reaction rate as thiol is protonated | Stable | Sub-optimal for conjugation |
| 6.5 - 7.5 | Good balance of reactivity and specificity | Stable | Recommended range for controlled conjugation |
| > 7.5 | Faster reaction rate due to thiolate formation | Stable, but potential for side reactions with other nucleophiles | Use with caution, depending on the specifics of the molecules involved |
Experimental Protocols
General Protocol for a Two-Step Conjugation using this compound
This protocol provides a general guideline. Optimization of molar ratios, concentrations, and incubation times is recommended for each specific application.
Step 1: Reaction of this compound with an Amine-Containing Molecule (e.g., an Antibody)
-
Buffer Preparation: Prepare a suitable amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5.
-
Molecule Preparation: Dissolve your amine-containing molecule in the reaction buffer to the desired concentration.
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to your amine-containing molecule solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS at pH 7.2).
Step 2: Reaction of the Pyridyldithiol-Activated Molecule with a Sulfhydryl-Containing Molecule
-
Buffer Preparation: Prepare a suitable reaction buffer such as PBS at a pH of 6.5-7.5. The addition of 1-5 mM EDTA can help prevent the re-oxidation of sulfhydryls.[5]
-
Molecule Preparation: Ensure your sulfhydryl-containing molecule has a free thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reaction: Combine the pyridyldithiol-activated molecule from Step 1 with your sulfhydryl-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Reaction mechanism of this compound's two reactive groups.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Disulfide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
removing excess sulfo-SPDB reagent after conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing excess sulfo-SPDB reagent after conjugation.
Troubleshooting Guide
Issue 1: Low Yield of Conjugated Antibody After Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Antibody Precipitation | - Ensure the pH of the purification buffer is appropriate for your antibody's stability (typically pH 6.5-8.5).- Avoid harsh elution conditions if using chromatography.- Perform a small-scale test to determine the optimal buffer conditions before proceeding with the entire batch. |
| Non-specific Binding to Purification Resin/Membrane | - Pre-block the purification column or membrane with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream application.- Increase the ionic strength of the purification buffer to reduce non-specific electrostatic interactions. |
| Suboptimal Conjugation Reaction | - Verify the purity of your antibody; we recommend >95% purity. Impurities can compete for conjugation.[1] - Ensure your antibody concentration is optimal (generally >0.5 mg/mL) for efficient conjugation.[1] |
| Hydrolysis of this compound | - Prepare the this compound solution immediately before use. The NHS ester is moisture-sensitive and can hydrolyze. |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low antibody conjugate yield.
Issue 2: Presence of Aggregates in the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | - The addition of the this compound linker can increase the hydrophobicity of the antibody, leading to aggregation.- Include aggregation suppressors like arginine or polysorbates in the purification and storage buffers. |
| Inappropriate Buffer Conditions | - Screen for optimal buffer pH and ionic strength to maintain antibody stability. |
| High Protein Concentration | - If possible, perform the purification at a lower protein concentration to reduce intermolecular interactions. The purified conjugate can be concentrated later if necessary. |
Experimental Protocol: Screening for Aggregation Suppressors
-
Prepare Formulations: Prepare small-scale formulations of your this compound conjugated antibody in different buffers containing various concentrations of potential aggregation suppressors (e.g., 50-200 mM L-arginine, 0.01-0.1% Polysorbate 20/80).
-
Stress Conditions: Incubate the formulations under stress conditions (e.g., elevated temperature, agitation) to accelerate potential aggregation.
-
Analysis: Analyze the samples for aggregation using size exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Selection: Choose the formulation that shows the least amount of aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for removing excess this compound?
The choice of method depends on factors like sample volume, desired purity, and speed. Here's a comparison of common methods:
| Method | Speed | Sample Volume | Efficiency | Key Considerations |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Moderate | Small to Large | High | Can be automated and provides good separation. Ideal for complete removal.[2] |
| Dialysis | Slow (hours to days) | Large (>10 mL) | High | Gentle on the protein but time-consuming. Requires large volumes of buffer.[2][3] |
| Spin Columns (Desalting) | Fast (minutes) | Small (<10 mL) | Good | Quick and easy for small sample volumes.[3] |
Q2: What are the key parameters to consider for a size exclusion chromatography (SEC) protocol to remove excess this compound?
-
Column Selection: Choose a column with a molecular weight cutoff (MWCO) that allows the antibody conjugate to be in the exclusion volume while the smaller this compound molecule (MW: 406.45 Da) enters the pores of the resin.[4] A column with a 10-30 kDa MWCO is typically suitable.
-
Buffer: Use a buffer that maintains the stability of your antibody conjugate and is compatible with your downstream applications. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice.
-
Flow Rate: Optimize the flow rate to ensure good separation without causing excessive backpressure, which could damage the column or the protein.
-
Detection: Monitor the elution profile using UV absorbance at 280 nm for the protein and potentially a lower wavelength (e.g., 260 nm) to detect the pyridyldithio group of this compound, although the protein signal will likely dominate.
Q3: Can I use dialysis to remove the excess this compound? What is a typical protocol?
Yes, dialysis is a very effective method for removing small molecules like this compound.[3]
Detailed Dialysis Protocol:
-
Membrane Selection: Use a dialysis membrane with a MWCO of 12-14 kDa. This will retain the antibody conjugate while allowing the this compound to diffuse out.[5]
-
Sample Preparation: Transfer your conjugation reaction mixture into the pre-wetted dialysis tubing or cassette.
-
Dialysis Setup: Place the dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[5]
-
Buffer Changes: Perform at least three buffer changes over 24-48 hours to ensure complete removal of the excess reagent.[5]
Q4: Are spin columns a good option for quick removal of this compound?
Yes, spin columns (also known as desalting columns) are excellent for rapid buffer exchange and removal of small molecules from small sample volumes.[3]
Spin Column Protocol:
-
Column Equilibration: Equilibrate the spin column with your desired purification buffer according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer.
-
Sample Loading: Apply your conjugation reaction mixture to the center of the column.
-
Centrifugation: Centrifuge the column to collect the purified antibody conjugate in the eluate. The smaller this compound molecules are retained in the column matrix.
Q5: How can I confirm that all the excess this compound has been removed?
-
UV-Vis Spectroscopy: While challenging due to the overlapping absorbance of the protein, you can look for a decrease in the absorbance at the characteristic wavelength of the pyridyldithio group (around 343 nm) after purification.
-
Reverse-Phase HPLC (RP-HPLC): This is a more sensitive method to detect and quantify small molecules like this compound in the presence of a large protein.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the absence of the free linker in the purified sample.
Q6: What happens if I don't remove the excess this compound?
Residual this compound can lead to several issues:
-
Inaccurate Characterization: The presence of the free linker can interfere with downstream analytical techniques used to determine the drug-to-antibody ratio (DAR).
-
Reduced Efficacy: If the unreacted this compound reacts with the therapeutic drug before it is conjugated to the antibody, it can reduce the overall yield of the final antibody-drug conjugate (ADC).
-
Potential for Side Reactions: The reactive NHS ester of this compound can potentially react with other molecules in the formulation or in vivo, leading to off-target effects.
Signaling Pathway and Workflow Diagrams
This compound Conjugation and Purification Workflow
References
- 1. Antibody Conjugation Troubleshooting [bio-techne.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
causes of non-specific binding with sulfo-SPDB conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of sulfo-SPDB conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) is a water-soluble, cleavable crosslinker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[][2] Its key features include:
-
Amine-reactive group: The N-hydroxysulfosuccinimide (sulfo-NHS) ester reacts with primary amines (like those on lysine (B10760008) residues of antibodies) to form stable amide bonds.[]
-
Cleavable disulfide bond: The pyridyldithio group allows for the release of a conjugated molecule within the reducing environment of a cell.[3]
-
Sulfonate group: This group imparts water solubility, which can simplify the conjugation process in aqueous buffers and potentially reduce aggregation.[][4]
Q2: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates can stem from several factors:
-
Hydrolysis of the Sulfo-NHS Ester: The sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to primary amines.[5] This hydrolysis is significantly accelerated at higher pH values.
-
Hydrophobic Interactions: The linker itself or the conjugated payload molecule may have hydrophobic regions that can non-specifically adsorb to proteins or plastic surfaces.[6][7]
-
Electrostatic Interactions: Charged moieties on the conjugate can interact with oppositely charged surfaces or biomolecules, leading to unwanted binding.[7][8]
-
Conjugate Aggregation: High drug-to-antibody ratios (DAR) or the hydrophobic nature of the payload can lead to the formation of conjugate aggregates, which are prone to non-specific binding.[6]
-
Excess Unreacted Conjugate: Insufficient removal of unreacted this compound or the this compound-payload conjugate after the reaction can lead to high background signals in subsequent assays.
Q3: What is the optimal pH for a this compound conjugation reaction?
The optimal pH for this compound conjugation is a balance between amine reactivity and NHS-ester stability. The reaction with primary amines is most efficient at a slightly alkaline pH of 7.2 to 8.5.[] However, the rate of hydrolysis of the sulfo-NHS ester also increases with pH.[5] Therefore, a common starting point is a phosphate (B84403) buffer at pH 7.2-7.5.
Q4: How can I determine the drug-to-antibody ratio (DAR)?
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC and can be determined using several methods, including:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of each can be determined and the ratio calculated.[10]
-
Mass Spectrometry (LC-MS): This is a popular method for accurately measuring the DAR and the distribution of drug-loaded species.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibody species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.[12]
Troubleshooting Guide
High Background or Non-Specific Binding in Your Assay
Issue: You are observing high background signals or non-specific binding in your experiments using a this compound conjugate.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Blocking | Optimize your blocking protocol. Test different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or commercially available blocking buffers.[13] Increase the incubation time and/or concentration of the blocking agent. | Blocking agents saturate non-specific binding sites on surfaces, preventing the conjugate from adhering indiscriminately. The effectiveness of a blocking agent can be application-dependent. |
| Excess Conjugate Concentration | Perform a checkerboard titration to determine the optimal concentration of your this compound conjugate for your specific assay.[14] | Using an excessively high concentration of the conjugate increases the likelihood of non-specific binding. |
| Inefficient Washing | Increase the number and/or duration of wash steps. Consider adding a non-ionic surfactant like 0.05% Tween-20 to your wash buffer. | Thorough washing is crucial for removing unbound and weakly bound conjugates. Surfactants help to disrupt non-specific hydrophobic interactions.[] |
| Suboptimal Buffer Composition | Increase the ionic strength of your buffers by adding NaCl. This can help to reduce non-specific electrostatic interactions.[] | |
| Conjugate Aggregation | Purify the conjugate using size-exclusion chromatography (SEC) to remove aggregates. Centrifuge the conjugate solution immediately before use. | Aggregates are a common source of non-specific binding.[6] |
| Hydrolysis of Sulfo-NHS Ester | Ensure the this compound reagent is fresh and has been stored properly to prevent moisture exposure. Prepare the this compound solution immediately before use and do not store it. | The sulfo-NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for consideration during this compound conjugation and troubleshooting.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS-ester stability. Start with pH 7.2-7.5. |
| Molar Excess of this compound to Antibody | 5- to 50-fold | The optimal ratio depends on the antibody concentration and the desired DAR. A titration is recommended. |
| Reaction Time | 30 minutes to 2 hours | Monitor the reaction to determine the optimal time for your specific components. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can help to minimize hydrolysis of the sulfo-NHS ester. |
| Blocking Agent Concentration (e.g., BSA) | 1 - 5% (w/v) | The optimal concentration should be determined empirically.[13] |
| Surfactant in Wash Buffer (e.g., Tween-20) | 0.05% (v/v) | Helps to reduce non-specific hydrophobic interactions.[] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a general framework for conjugating this compound to an antibody. Optimization of molar excess, reaction time, and other parameters is recommended for each specific antibody and payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the conjugation reaction.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Optimization of Blocking Conditions
This protocol describes how to empirically determine the optimal blocking agent and concentration to minimize non-specific binding.
Materials:
-
Microplate or other assay surface
-
Target antigen or molecule for coating
-
This compound conjugate
-
Various blocking agents (e.g., BSA, casein, non-fat dry milk, commercial blockers)
-
Assay buffer (e.g., PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Detection reagents
Procedure:
-
Prepare Blocking Buffers: Prepare a series of blocking buffers with different blocking agents at various concentrations (e.g., 1%, 3%, and 5% BSA in PBS).
-
Coat the Plate: Coat the wells of a microplate with your target antigen at a predetermined optimal concentration. Include negative control wells that are not coated with the antigen.
-
Blocking:
-
Wash the coated plate with wash buffer.
-
Add the different blocking buffers to the wells and incubate for at least 1 hour at room temperature or overnight at 4°C.
-
-
Assay:
-
Wash the plate thoroughly with wash buffer.
-
Add your this compound conjugate (at its optimized concentration) to all wells.
-
Proceed with the remaining steps of your assay (e.g., incubation, washing, addition of detection reagents).
-
-
Analysis:
-
Measure the signal in all wells.
-
Compare the signal in the negative control wells (non-specific binding) across the different blocking conditions.
-
The optimal blocking condition is the one that provides the lowest non-specific binding signal without significantly compromising the specific signal in the antigen-coated wells.
-
Visualizations
This compound Conjugation Workflow
Caption: Workflow for this compound conjugation to an antibody.
Troubleshooting Logic for Non-Specific Binding
Caption: Logical workflow for troubleshooting non-specific binding.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water [ouci.dntb.gov.ua]
- 8. nicoyalife.com [nicoyalife.com]
- 10. agilent.com [agilent.com]
- 11. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 12. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bosterbio.com [bosterbio.com]
stability and storage recommendations for sulfo-SPDB solutions
Welcome to the technical support center for Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate), a key reagent in the development of antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound solutions, alongside troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a water-soluble, heterobifunctional crosslinker used to create cleavable disulfide bonds between molecules, most notably in the synthesis of antibody-drug conjugates (ADCs).[1] Its primary application is to link a cytotoxic drug payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The cleavable disulfide bond is designed to be stable in the bloodstream but readily broken within the reducing environment of the target cell, releasing the cytotoxic agent.[2]
Q2: What are the recommended storage conditions for this compound powder and prepared solutions?
A2: Proper storage is critical to maintain the integrity and reactivity of this compound. Both the powder form and prepared solutions are sensitive to moisture and hydrolysis.
Q3: How should I prepare a stock solution of this compound?
A3: It is crucial to use anhydrous, amine-free solvents to prepare this compound stock solutions to prevent premature hydrolysis of the NHS ester. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent. To minimize moisture contamination, use a fresh, unopened bottle of anhydrous DMSO and allow the this compound vial to equilibrate to room temperature before opening.
Q4: At what pH should I perform conjugation reactions with this compound?
A4: The optimal pH for this compound conjugation involves a balance between the reactivity of the NHS ester with primary amines and the stability of the disulfide bond. The NHS ester reaction is most efficient at a pH range of 7.2-8.5.[3][4] However, disulfide bond formation is generally favored at a slightly basic pH (around 8).[5] Therefore, a common recommendation is to perform the conjugation in a buffer at a pH of approximately 7.2-7.5 to achieve a good balance of reactivity and stability.
Stability and Storage Recommendations
The stability of this compound solutions is influenced by storage temperature, pH, and the presence of nucleophiles. The two primary reactive groups, the N-hydroxysuccinimide (NHS) ester and the pyridyldithiol group, have different stability profiles.
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | Powder: -20°C, desiccated and protected from light. Solutions: -80°C in single-use aliquots.[6] | Low temperatures and dry conditions minimize hydrolysis of the NHS ester.[6] Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) | Minimizes hydrolysis of the moisture-sensitive NHS ester. |
| pH Stability | The NHS ester is susceptible to hydrolysis, which increases with higher pH.[3][7] The disulfide bond is generally stable but can be reduced at low pH in the presence of reducing agents. | Maintaining an appropriate pH during storage and conjugation is critical for optimal performance. |
| Light Sensitivity | Store protected from light. | While not explicitly quantified for this compound, many complex organic molecules can be sensitive to light. |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT, 2-mercaptoethanol). | These will react with the NHS ester and the pyridyldithiol group, respectively, quenching the desired reaction. |
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous DMSO to prepare stock solutions and use them immediately. |
| Inactive Antibody/Protein | Ensure the antibody or protein has available primary amines for conjugation. Perform a buffer exchange into an amine-free buffer (e.g., PBS at pH 7.2-7.5) prior to conjugation. |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to the antibody. A 5- to 20-fold molar excess of the crosslinker is a common starting point. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is between 7.2 and 7.5 for efficient NHS ester reaction. |
Issue 2: Aggregation of the Antibody-Drug Conjugate (ADC)
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Drug-Linker | The conjugation of a hydrophobic drug-linker can expose hydrophobic patches on the antibody, leading to aggregation.[8][9] Consider using a more hydrophilic linker or modifying the formulation buffer. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the overall hydrophobicity of the ADC, promoting aggregation.[10] Optimize the conjugation reaction to achieve a lower, more controlled DAR. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability.[10] Screen different buffer formulations to find conditions that minimize aggregation. The use of excipients like sugars or surfactants can also help.[11] |
| Improper Storage of ADC | Store the purified ADC at the recommended temperature (typically 2-8°C or frozen) and concentration. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol outlines a general method for conjugating a drug molecule containing a free sulfhydryl group to an antibody.
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer, such as Phosphate Buffered Saline (PBS), at pH 7.2-7.5.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Activation of Antibody:
-
Bring the this compound vial to room temperature before opening.
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (PBS, pH 7.2-7.5).
-
-
Conjugation with Sulfhydryl-Containing Drug:
-
Immediately add the sulfhydryl-containing drug to the activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography (SEC) or other suitable chromatography methods.
-
Visualizations
Caption: General experimental workflow for antibody-drug conjugation using this compound.
Caption: Intracellular trafficking and payload release of an ADC with a cleavable disulfide linker.[12][13]
References
- 1. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted Sulfo-SPDB NHS Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted sulfo-SPDB (Succinimidyl 4-(2-pyridyldithio)butyrate) NHS ester reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching a this compound NHS ester reaction?
Quenching is a critical step to terminate the conjugation reaction by deactivating any remaining unreacted this compound NHS ester. This prevents the indiscriminate and uncontrolled reaction of the NHS ester with non-target molecules in subsequent steps or during purification, ensuring the homogeneity and specificity of the final conjugate.
Q2: What are the most common and effective quenching agents for NHS ester reactions?
The most common and effective quenching agents are small molecules containing primary amines. These molecules react with the NHS ester in the same manner as the target molecule, but are typically used in excess to ensure all active esters are deactivated. Commonly used quenching agents include:
-
Tris(hydroxymethyl)aminomethane (Tris): Widely used due to its high reactivity with NHS esters.[1]
-
Glycine (B1666218): A simple amino acid that effectively quenches the reaction.[1]
-
Ethanolamine (B43304): Another small primary amine that serves as an efficient quenching agent.[1]
-
Hydroxylamine: This can also be used and results in the conversion of the original carboxyl groups to a hydroxamic acid.[1]
Q3: How do I choose the best quenching agent for my experiment?
The selection of an appropriate quenching agent depends on several factors:
-
Downstream Applications: Ensure the quenching agent does not interfere with subsequent assays or the function of the final conjugate.
-
Ease of Removal: Smaller molecules like glycine and ethanolamine are often easier to remove during purification steps such as dialysis or size-exclusion chromatography.[1]
-
Reactivity: Tris, glycine, and ethanolamine are all highly reactive towards NHS esters.
Q4: Can the quenching agent affect the pyridyldithio group of this compound?
Under typical quenching conditions with amine-containing reagents like Tris or glycine, the pyridyldithio group of this compound is generally stable. The primary reactivity of these quenching agents is towards the NHS ester. The disulfide bond in the pyridyldithio group is susceptible to reduction by reducing agents (e.g., DTT, TCEP), which are not components of standard quenching buffers.
Q5: What is the role of pH in quenching and NHS ester stability?
The stability of the NHS ester is highly pH-dependent. Hydrolysis of the NHS ester is a competing reaction to the desired conjugation and quenching.
-
Optimal Reaction pH: The reaction of sulfo-NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[2]
-
Hydrolysis: The rate of hydrolysis increases significantly with increasing pH. At pH 8.6, the half-life of an NHS ester is only about 10 minutes.[1][2] Therefore, quenching can also be facilitated by raising the pH to promote hydrolysis, which regenerates the original carboxyl group.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ineffective Quenching (Continued Reactivity) | Insufficient concentration of quenching agent. | Increase the final concentration of the quenching agent to 20-100 mM. |
| Short incubation time. | Extend the quenching incubation time to 15-30 minutes at room temperature. | |
| Improper storage of quenching agent. | Use a fresh, properly stored solution of the quenching agent. | |
| Presence of Unwanted Side Products | Reaction of NHS ester with non-target residues (e.g., hydroxyl groups of serine, threonine, tyrosine). | Optimize the reaction pH to 7.2-8.5 to favor the reaction with primary amines. Ensure complete and efficient quenching. |
| The quenching agent itself forms adducts that interfere with downstream analysis. | Select a smaller, more easily removable quenching agent like glycine or ethanolamine. Ensure thorough purification after quenching. | |
| Difficulty in Removing Excess Quenching Agent | High concentration of quenching agent used. | Use the recommended concentration range (20-100 mM). Employ appropriate purification methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF). |
| Inconsistent Results Between Batches | Variability in the quality and activity of the this compound NHS ester. | Store the this compound NHS ester under desiccated conditions at -20°C. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. |
| Inconsistent quenching protocol. | Standardize the quenching time, temperature, and concentration of the quenching agent across all experiments. |
Quantitative Data Summary
Table 1: Comparison of Common Quenching Agents for NHS Ester Reactions
| Quenching Agent | Typical Final Concentration | Key Characteristics | Considerations |
| Tris | 20-100 mM | Highly reactive and effective. | Can be more difficult to remove due to its size compared to glycine or ethanolamine. |
| Glycine | 20-100 mM | Small, simple amino acid, easy to remove. | |
| Ethanolamine | 20-100 mM | Small and highly reactive, easy to remove. | |
| Hydroxylamine | 10-50 mM | Reacts with NHS esters to form a hydroxamic acid. | Modifies the carboxyl group, which may not be desirable for all applications.[1] |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Data is for general NHS esters and should be considered as an approximation for this compound NHS ester.[1][2]
Experimental Protocols
Protocol: Quenching of an Unreacted this compound NHS Ester Reaction
Materials:
-
Reaction mixture containing the this compound conjugate and unreacted this compound NHS ester.
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0; or 1 M Ethanolamine, pH 8.0).
-
Pipettes and appropriate reaction tubes.
Procedure:
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of the chosen quenching agent (Tris-HCl, Glycine, or Ethanolamine) and adjust the pH to 8.0.
-
Add the Quenching Agent: At the end of the conjugation reaction time, add the quenching buffer to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 20-100 µL of a 1 M quenching buffer stock to a 1 mL reaction volume.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.
-
Purification: Proceed immediately to the purification step (e.g., size-exclusion chromatography, dialysis) to remove the quenched this compound, excess quenching agent, and other reaction byproducts.
Visualizations
Caption: Experimental workflow for a this compound NHS ester conjugation and quenching.
Caption: Troubleshooting logic for ineffective quenching of this compound NHS ester reactions.
References
Technical Support Center: Minimizing Protein Aggregation During Sulfo-SPDB Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during sulfo-SPDB (Succinimidyl-[4-(p-maleimidophenyl)butyrate]) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble, heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups: a sulfo-NHS ester and a maleimide (B117702) group. The sulfo-NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on a protein to form a stable amide bond. The maleimide group then reacts with sulfhydryl groups (like the side chain of cysteine residues) on another molecule to form a stable thioether bond. This two-step process allows for the controlled conjugation of different molecules.
Q2: What are the primary causes of protein aggregation during this compound conjugation?
A2: Protein aggregation during this compound conjugation can be caused by several factors:
-
Increased Hydrophobicity: The conjugation of the SPDB linker and a payload molecule can increase the overall hydrophobicity of the protein, leading to intermolecular hydrophobic interactions and aggregation.[1]
-
Disruption of Protein Structure: Changes in buffer composition, pH, or the introduction of organic co-solvents during the conjugation process can disrupt the protein's tertiary structure. This can expose hydrophobic core residues that are normally buried, leading to aggregation.
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, or molar ratios of reactants can lead to side reactions or incomplete conjugation, both of which can contribute to protein instability and aggregation.[2]
-
High Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[2]
-
Over-modification: Attaching too many linker-payload molecules to a single protein can significantly alter its surface properties, leading to a higher propensity for aggregation.
Q3: How can I prevent protein aggregation before it occurs?
A3: Proactive measures can significantly reduce the risk of aggregation:
-
Optimize Reaction Conditions: Carefully control the pH, temperature, and molar ratio of the this compound to the protein.
-
Use Stabilizing Excipients: The inclusion of additives such as arginine, sucrose, or polysorbates in the reaction and storage buffers can help maintain protein solubility and prevent aggregation.
-
Work at Lower Protein Concentrations: Performing the conjugation reaction at a lower protein concentration can reduce the chances of intermolecular interactions.[2]
-
Consider Hydrophilic Linkers: If possible, using a more hydrophilic linker can help to mitigate the increased hydrophobicity of the final conjugate.[1]
Q4: What should I do if I observe protein aggregation during the conjugation reaction?
A4: If you notice turbidity or precipitation during the reaction, you can try the following:
-
Dilute the Reaction Mixture: If feasible, diluting the reaction may help to solubilize the protein.
-
Lower the Temperature: Moving the reaction to a lower temperature (e.g., 4°C) can slow down the aggregation process.
-
Add Stabilizers: The immediate addition of a stabilizing excipient might help to prevent further aggregation.
Q5: How can the stability of the final this compound-protein conjugate be improved?
A5: Proper handling and storage are crucial for the long-term stability of the conjugate:
-
Buffer Exchange: After conjugation, exchange the buffer to one that is optimal for the stability of the final conjugate. This buffer should have a pH where the protein is most stable and may contain cryoprotectants like glycerol (B35011) if frozen storage is planned.
-
Aliquot and Store Properly: Aliquot the final conjugate into single-use volumes to avoid repeated freeze-thaw cycles. Store at an appropriate temperature, typically -20°C or -80°C.
-
Characterize the Final Product: Analyze the final conjugate for purity and aggregation levels using techniques like SEC-HPLC or DLS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Visible precipitation or turbidity during the reaction | High protein concentration.[2] | Perform the reaction at a lower protein concentration. |
| Suboptimal buffer pH or ionic strength. | Ensure the buffer pH is within the optimal range for both the NHS-ester reaction (7.2-8.5) and protein stability. Adjust the ionic strength of the buffer. | |
| Molar excess of this compound is too high. | Reduce the molar excess of the this compound linker. | |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Low conjugation efficiency | Incorrect buffer pH. | Verify the pH of the reaction buffer. The NHS-ester reaction is most efficient at a slightly alkaline pH (7.2-8.5). |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use a buffer that does not contain primary amines, such as PBS or HEPES. | |
| Hydrolysis of the sulfo-NHS ester. | Prepare the this compound solution immediately before use and add it to the protein solution promptly. | |
| High levels of aggregation in the final product (detected by SEC-HPLC or DLS) | Increased hydrophobicity of the conjugate.[1] | Add stabilizing excipients (e.g., arginine, sucrose, polysorbates) to the storage buffer. |
| Suboptimal storage conditions. | Aliquot the conjugate into single-use volumes and store at -80°C to avoid freeze-thaw cycles. | |
| Incomplete removal of unreacted crosslinker. | Ensure efficient removal of excess this compound after the reaction using desalting columns or dialysis. |
Quantitative Data on Reaction Conditions
The following table provides a summary of recommended starting points and optimal ranges for key parameters in a this compound conjugation reaction to minimize aggregation.
| Parameter | Starting Recommendation | Optimal Range | Caution |
| pH | 7.5 | 7.2 - 8.0 | pH > 8.5 can lead to rapid hydrolysis of the NHS-ester. pH below 7.0 will significantly slow down the NHS-ester reaction. |
| Temperature | Room Temperature (20-25°C) | 4°C to 25°C | Higher temperatures can increase the rate of aggregation. |
| Protein Concentration | 1-2 mg/mL | 0.5 - 5 mg/mL | Concentrations > 5 mg/mL significantly increase the risk of aggregation.[3] |
| Molar Excess of this compound | 10:1 to 20:1 (linker:protein) | 5:1 to 30:1 | A very high molar excess can lead to over-modification and aggregation. The optimal ratio is protein-dependent and should be determined empirically. |
| Reaction Time | 1-2 hours at room temperature | 1-4 hours at RT, or 2-8 hours at 4°C | Longer reaction times, especially at higher temperatures, can increase the likelihood of aggregation. |
Experimental Protocols
Detailed Protocol for this compound Conjugation
This protocol describes a general method for conjugating a molecule containing a free sulfhydryl group to a protein with primary amines using this compound.
Materials:
-
Protein to be conjugated (in an amine-free buffer like PBS)
-
This compound crosslinker
-
Molecule with a free sulfhydryl group
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any primary amines.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Activation of Protein with this compound:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Removal of Excess this compound:
-
Remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the maleimide group from reacting with any free thiols on the protein itself.
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Add the sulfhydryl-containing molecule to the activated protein solution. A 1.5 to 2-fold molar excess of the sulfhydryl-containing molecule over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Protocol for Assessing Protein Aggregation using Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a powerful technique to separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight of the protein
-
Mobile Phase: A buffer in which the protein is soluble and stable (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)
-
Protein conjugate sample
-
Molecular weight standards (for column calibration)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the HPLC system and the size-exclusion column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the protein conjugate sample through a 0.22 µm syringe filter to remove any large particulates.
-
Dilute the sample to an appropriate concentration for detection (typically 0.1-1 mg/mL).
-
-
Injection and Chromatographic Run:
-
Inject a defined volume of the prepared sample onto the column.
-
Run the separation isocratically with the mobile phase. Monitor the elution profile at 280 nm (for protein) and, if applicable, at a wavelength specific to the conjugated payload.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight (HMW) aggregates, the monomer, and any low molecular weight (LMW) species.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregation by dividing the peak area of the HMW species by the total peak area of all species and multiplying by 100.
-
Visualizations
Caption: Chemical pathway of this compound conjugation and potential aggregation points.
Caption: A logical workflow for troubleshooting protein aggregation during conjugation.
References
- 1. Prediction of Protein Aggregation in High Concentration Protein Solutions Utilizing Protein-Protein Interactions Determined by Low Volume Static Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Monitoring Sulfo-SPDB Conjugation Reactions Using HPLC
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring the conjugation of Sulfo-SPDB linkers to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs). We present experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their workflow.
Introduction to this compound Conjugation
The this compound (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a heterobifunctional crosslinker commonly used in bioconjugation. In the context of ADCs, one end of the linker (the NHS-ester) reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody. The other end contains a disulfide bond, which can be cleaved within the reducing environment of a target cell to release a cytotoxic payload.[1][2][3][4] Monitoring the conjugation reaction is crucial to determine the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody. The DAR is a critical quality attribute (CQA) that significantly impacts the ADC's efficacy, safety, and pharmacokinetics.[3][4]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for characterizing ADCs, offering high-resolution separation of the complex mixtures produced during conjugation. The two most prevalent HPLC modes for this purpose are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC).
HPLC Methodologies for Reaction Monitoring
Hydrophobic Interaction Chromatography (HIC)
HIC is considered the gold standard for determining the DAR distribution of intact ADCs.[5][6][7] The separation is based on the hydrophobicity of the ADC species. Since the conjugated drug payloads are typically hydrophobic, each successive addition of a drug-linker to the antibody increases its overall hydrophobicity. This results in a longer retention time on the HIC column, allowing for the separation and quantification of antibodies with different numbers of conjugated drugs (e.g., DAR0, DAR1, DAR2, etc.). A key advantage of HIC is that it uses mild, non-denaturing conditions, preserving the native structure of the antibody during analysis.[5][8]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful denaturing technique that separates molecules based on their hydrophobicity under different conditions than HIC.[9][10] For ADC analysis, RP-HPLC is often used to analyze the antibody's light and heavy chains after the interchain disulfide bonds have been reduced.[6][11] This allows for the determination of drug distribution on each subunit. RP-HPLC is also the method of choice for peptide mapping, a technique used to identify the specific lysine or cysteine residues that have been conjugated.[12][13] Its compatibility with mass spectrometry (MS) makes it invaluable for detailed structural elucidation.[10][14]
Comparison of Analytical Methods
The choice of analytical method depends on the specific information required. While HIC excels at characterizing the intact ADC population, other methods provide complementary data.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Principle | Separation by surface hydrophobicity | Separation by hydrophobicity | Separation by mass-to-charge ratio | Separation by charge and size |
| Sample State | Native, non-denaturing[5][8] | Denaturing[6] | Denaturing (typically) | Native or Denaturing |
| Primary Use | Intact ADC DAR distribution[7][15] | Subunit analysis, Peptide mapping[11][12] | Mass confirmation, Identification | Heterogeneity analysis[16] |
| Resolution | High for different DAR species | Very high for subunits/peptides | Very high mass accuracy | Very high resolution |
| MS Compatibility | Challenging (non-volatile salts)[15][17] | Excellent (volatile mobile phases)[14] | Native method | Good |
| Throughput | Moderate (10-30 min runs)[7][17] | Moderate to High | Moderate | Low to Moderate |
Experimental Protocols
General this compound Conjugation Protocol (Lysine Targeting)
This protocol describes a typical conjugation of a drug-linker containing a this compound moiety to surface-accessible lysine residues on a monoclonal antibody (mAb).
-
Antibody Preparation :
-
Start with a solution of the mAb (e.g., 5-10 mg/mL) in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5.
-
Ensure the buffer is amine-free (e.g., do not use Tris).
-
-
Drug-Linker Preparation :
-
Dissolve the this compound-drug payload in an anhydrous, polar, aprotic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction :
-
Add a calculated molar excess of the this compound-drug linker stock solution to the mAb solution. A typical starting point is a 5- to 10-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching :
-
To stop the reaction, add a quenching reagent like Tris or lysine to a final concentration of 20-50 mM to react with any excess NHS-ester. Incubate for 30 minutes.
-
-
Purification :
-
Remove unconjugated drug-linker and reaction byproducts by using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable buffer (e.g., PBS).
-
-
Analysis :
-
Analyze the purified ADC using HIC-HPLC to determine the DAR distribution and RP-HPLC for further characterization.
-
HPLC Protocol 1: HIC-HPLC for DAR Determination
This method is used to monitor the distribution of drug-loaded species in the purified ADC sample.
-
HPLC System : Agilent 1200 or equivalent.
-
Column : TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar HIC column.[6]
-
Mobile Phase A : 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B : 20 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 280 nm.
-
Injection Volume : 10-20 µL (approx. 10-20 µg of ADC).
-
Gradient :
Time (min) % Mobile Phase B 0.0 0 20.0 100 22.0 100 22.1 0 | 25.0 | 0 |
-
Data Analysis : Integrate the peak areas for the unconjugated antibody (DAR0) and each of the conjugated species (DAR1, DAR2, etc.). The average DAR is calculated as the weighted average of the different species.
HPLC Protocol 2: RP-HPLC for Subunit Analysis
This method is used to analyze the light and heavy chains of the ADC after reduction.
-
Sample Preparation :
-
To ~100 µg of the purified ADC, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
HPLC System : UPLC system with UV detector.
-
Column : C4 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[9]
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[9]
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 80°C.
-
Detection : UV at 280 nm.
-
Injection Volume : 5-10 µL.
-
Gradient :
Time (min) % Mobile Phase B 0.0 25 15.0 55 16.0 90 18.0 90 18.1 25 | 20.0 | 25 |
-
Data Analysis : The chromatogram will show peaks corresponding to the unconjugated light chain, conjugated light chain (if applicable), unconjugated heavy chain, and one or more conjugated heavy chain species.
Visualizing the Workflow and Principles
Diagrams generated using Graphviz illustrate the experimental workflow and the separation principle of HIC.
Caption: Workflow for ADC creation, from conjugation to HPLC analysis.
Caption: Principle of HIC separation for ADCs based on hydrophobicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1193111-39-5 | BroadPharm [broadpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. hplc.eu [hplc.eu]
- 10. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing Sulfo-SPDB Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has underscored the need for robust analytical methods to ensure their safety, efficacy, and consistency. ADCs utilizing the sulfo-SPDB (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, a cleavable disulfide linker, present unique characterization challenges due to the heterogeneity introduced during the conjugation process. This guide provides an objective comparison of key analytical methods for characterizing this compound conjugates, supported by experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their development pipeline.
The characterization of these complex biomolecules is critical for identifying and controlling critical quality attributes (CQAs), such as the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, and the amount of free cytotoxic drug.[1][2][3][4]
Comparative Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The choice of method depends on the specific quality attribute being measured and the stage of development.
| Analytical Method | Parameter(s) Measured | Advantages | Disadvantages/Limitations |
| UV/Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | Simple, rapid, and requires standard laboratory equipment.[4][5] | Provides only an average DAR, not the distribution.[6] Can be inaccurate if the drug and antibody absorption spectra overlap significantly or if free drug is present.[6] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR, relative quantification of drug-loaded species.[1][7] | Resolves species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[1] Performed under non-denaturing conditions.[1] | Hydrophobic drugs can lead to non-specific interactions and peak tailing.[1] Resolution may be insufficient for highly complex mixtures. |
| Reversed-Phase HPLC (RP-HPLC) | Purity, identification of fragments, quantification of free drug, DAR of reduced and deglycosylated ADC.[3][7][8] | High resolving power. Useful for stability and degradation studies.[1] Can be directly coupled to mass spectrometry. | Requires denaturing conditions (acidic pH, organic solvents), which can alter the ADC structure. Not suitable for intact, non-reduced lysine-conjugated ADCs.[9] |
| Mass Spectrometry (MS) | Absolute mass confirmation, DAR, identification of conjugation sites, structural integrity.[3][10] | Provides precise molecular weight data for different DAR species. Can be used for intact, reduced, or fragmented ADCs.[9][10] | High instrument cost and complexity. Glycosylation and drug-loading heterogeneity can complicate spectra.[9] |
| Size Exclusion Chromatography (SEC) | Aggregation, fragmentation, and purity analysis.[1][7] | Simple and robust method for separating molecules based on size under non-denaturing conditions.[7] | Limited resolution for species of similar size. Hydrophobic interactions with the column can affect accuracy.[1] |
Key Experimental Protocols and Methodologies
Detailed and reproducible protocols are fundamental to accurate ADC characterization. Below are methodologies for the most critical analytical techniques.
Determination of Average DAR by UV/Vis Spectroscopy
This method provides a rapid estimation of the average number of drug molecules conjugated to an antibody.[5]
Principle: The concentration of the antibody and the conjugated drug are determined by measuring the absorbance at two different wavelengths—typically 280 nm for the antibody and a wavelength where the drug has maximum absorbance. By using the known extinction coefficients of both the antibody and the drug, the average DAR can be calculated.[5]
Experimental Protocol:
-
Sample Preparation: Prepare the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Spectrophotometer Setup: Blank the instrument using the same buffer.
-
Absorbance Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (e.g., 252 nm for maytansinoids like DM4) (Adrug_λmax).
-
Calculation:
-
First, calculate the correction factor for the antibody's contribution to absorbance at the drug's λmax.
-
Use the following equations to determine the concentrations of the antibody and the drug.
-
Drug Concentration (M): C_drug = (A_drug_λmax - (A_280 × CorrectionFactor)) / ε_drug_λmax
-
Antibody Concentration (M): C_Ab = (A_280 - (A_drug_λmax × CorrectionFactor_drug)) / ε_Ab_280
-
Average DAR: DAR = C_drug / C_Ab (Where ε is the molar extinction coefficient)
-
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker.[1] This is the primary method for visualizing the distribution of different drug-loaded species.
Principle: The this compound linker and its payload increase the hydrophobicity of the antibody. HIC columns contain a mildly hydrophobic stationary phase. In a high-salt mobile phase, the hydrophobic regions of the ADC interact with the column. A decreasing salt gradient weakens these interactions, eluting the species in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) elutes first, followed by DAR 2, DAR 4, and so on.[1]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
-
Data Analysis: Integrate the peak areas for each DAR species. The relative percentage of each peak corresponds to its proportion in the mixture. The average DAR can be calculated by the weighted average of the different species.
Purity and Stability Analysis by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful tool for assessing the purity of ADCs, particularly after reduction of the interchain disulfide bonds to separate the light and heavy chains.
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. A non-polar stationary phase (e.g., C4, C8) is used with a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components. For this compound ADCs, this method can separate unconjugated chains from drug-conjugated light and heavy chains.
Experimental Protocol:
-
Sample Preparation: For reduced analysis, incubate the ADC with a reducing agent like DTT (dithiothreitol) at 37°C for 30 minutes.
-
Instrumentation: An HPLC system with a UV detector (or connected to a mass spectrometer) and a C4 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: 280 nm.
-
Gradient: A linear gradient from ~20% Mobile Phase B to ~60% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Identify peaks corresponding to unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Drug). Peak areas can be used to assess conjugation efficiency and purity.
Mandatory Visualizations
The following diagrams illustrate key workflows and principles in the characterization of this compound conjugates.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. agilent.com [agilent.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellmosaic.com [cellmosaic.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfo-SPDB and Sulfo-SMCC for Cell Surface Protein Crosslinking
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal heterobifunctional crosslinker for elucidating cell surface protein interactions.
In the intricate landscape of cellular communication, the analysis of protein-protein interactions on the cell surface is paramount to understanding physiological processes and developing targeted therapeutics. Chemical crosslinking has emerged as a powerful technique to capture these transient interactions. This guide provides a detailed, data-driven comparison of two commonly utilized sulfhydryl- and amine-reactive heterobifunctional crosslinkers: Sulfo-SPDB and Sulfo-SMCC, to aid researchers in making an informed decision for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Sulfo-SMCC |
| Cleavability | Cleavable (Disulfide bond) | Non-cleavable (Thioether bond) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyldithiol | N-hydroxysuccinimide (NHS) ester, Maleimide (B117702) |
| Target Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | Primary amines (-NH₂), Sulfhydryls (-SH) |
| Spacer Arm Length | ~6.8 Å (SPDP) | 8.3 Å[1] |
| Bond Formed | Disulfide (-S-S-) | Thioether |
| Primary Application | Antibody-Drug Conjugates (ADCs)[2][3][4] | General protein-protein crosslinking[5][6] |
| Reversibility | Reversible with reducing agents (e.g., DTT, TCEP) | Irreversible |
| Water Solubility | Yes ("Sulfo" group) | Yes ("Sulfo" group) |
Delving into the Chemistry: Mechanism of Action
Both this compound and Sulfo-SMCC are heterobifunctional crosslinkers designed for a two-step crosslinking process, which minimizes the formation of unwanted homodimers. They both possess a water-soluble sulfo-NHS ester that efficiently reacts with primary amines (e.g., on lysine (B10760008) residues) on the first protein. The key distinction lies in their second reactive group and the resulting chemical bond.
Sulfo-SMCC features a maleimide group that specifically reacts with sulfhydryl groups (e.g., on cysteine residues) to form a highly stable, non-cleavable thioether bond. This irreversible linkage is ideal for permanently capturing and identifying protein interactions.
This compound , on the other hand, contains a pyridyldithiol group. This group reacts with sulfhydryl groups to form a disulfide bond. This disulfide linkage is susceptible to cleavage by reducing agents, offering the advantage of reversibility. This feature is particularly valuable in applications such as antibody-drug conjugates, where the release of a payload is desired under specific intracellular reducing conditions.
Performance Comparison: Cleavable vs. Non-cleavable Linkage
The choice between a cleavable and a non-cleavable crosslinker is a critical decision that significantly impacts the experimental outcome and subsequent analysis.
| Parameter | This compound (Cleavable) | Sulfo-SMCC (Non-cleavable) |
| Stability of Crosslink | Stable in circulation, but sensitive to reducing environments.[7] | Highly stable thioether bond, resistant to cleavage.[8] |
| Identification of Interacting Partners | Allows for the release of interacting proteins for easier identification by mass spectrometry. | Crosslinked complexes remain intact, which can complicate mass spectrometry analysis of large complexes. |
| "Bystander Effect" in Drug Delivery | The released payload can potentially affect neighboring cells.[9] | The payload is only released upon degradation of the antibody, minimizing off-target effects.[9] |
| Analysis of Crosslinked Peptides | Cleavage simplifies mass spectrometry data analysis by allowing for the identification of individual peptides. | Analysis of intact crosslinked peptides can be more complex due to their larger size and intricate fragmentation patterns. |
| Immunogenicity of Linker | Generally low immunogenicity.[8] | The constrained linker structure can sometimes induce higher linker-specific antibody levels.[8] |
Experimental Protocols
Below are detailed protocols for cell surface protein crosslinking using Sulfo-SMCC and an adaptable protocol for this compound based on the use of related SPDP crosslinkers.
Protocol 1: Cell Surface Protein Crosslinking with Sulfo-SMCC
This protocol outlines a general procedure for crosslinking proteins on the surface of living cells using Sulfo-SMCC.
Materials:
-
Cells of interest cultured to an appropriate density
-
Sulfo-SMCC (e.g., from Thermo Fisher Scientific)
-
Amine-free and sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Wash cultured cells three times with ice-cold PBS to remove any amine-containing media components.
-
Resuspend the cells in ice-cold PBS to the desired concentration.
-
-
Crosslinking Reaction:
-
Immediately before use, prepare a fresh solution of Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO) and then dilute it into the PBS cell suspension. A final concentration of 1-2 mM is a good starting point, but this should be optimized for the specific cell type and protein of interest.
-
Incubate the cell suspension with the Sulfo-SMCC solution for 30 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-SMCC.
-
-
Cell Lysis and Analysis:
-
Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The crosslinked protein complexes can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry.
-
Protocol 2: Adaptable Protocol for Cell Surface Protein Crosslinking with this compound
This protocol is adapted from procedures for SPDP and Sulfo-LC-SPDP and can be used as a starting point for this compound.[10][11]
Materials:
-
Cells of interest cultured to an appropriate density
-
This compound
-
Amine-free and sulfhydryl-free buffer (e.g., PBS, pH 7.2-8.0)
-
Reducing agent (e.g., DTT or TCEP) for cleavage (optional, for analysis)
-
Lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Wash cultured cells three times with ice-cold PBS (pH 7.2-8.0) to remove amine-containing media.
-
Resuspend the cells in ice-cold PBS.
-
-
Modification of Cell Surface Amines:
-
Immediately before use, prepare a fresh solution of this compound in water.
-
Add the this compound solution to the cell suspension. A typical starting molar excess is 20-fold over the estimated amount of surface-exposed primary amines, but this requires optimization.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS to remove unreacted this compound. At this stage, the cell surface proteins are modified with pyridyldithiol groups.
-
-
Crosslinking with Sulfhydryl-Containing Proteins:
-
The pyridyldithiol-modified cell surface proteins can now react with endogenous or introduced sulfhydryl groups on interacting proteins to form disulfide bonds.
-
Incubate the cells under conditions that facilitate protein-protein interactions (e.g., 37°C for a specific time, depending on the biological system).
-
-
Cell Lysis and Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer with protease inhibitors.
-
The crosslinked complexes can be analyzed by non-reducing SDS-PAGE and Western blotting.
-
-
Cleavage of Disulfide Bonds (Optional):
-
To cleave the disulfide bonds, the cell lysate can be treated with a reducing agent like DTT (e.g., 50 mM) or TCEP (e.g., 20 mM) for 30 minutes at 37°C before analysis by reducing SDS-PAGE.
-
Visualizing the Chemistry and Workflow
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanism of Sulfo-SMCC.
Caption: Reaction mechanism of this compound.
Caption: General experimental workflow for cell surface crosslinking.
Conclusion
The choice between this compound and Sulfo-SMCC for cell surface protein crosslinking hinges on the specific goals of the research.
-
For stable and permanent capture of protein-protein interactions for identification , Sulfo-SMCC is the superior choice due to the formation of a robust, non-cleavable thioether bond. Its well-documented protocols and predictable behavior make it a reliable tool for mapping interaction networks.
-
When the objective is to isolate and identify interacting partners through subsequent cleavage, or in applications where reversibility is advantageous , This compound offers a compelling alternative. The ability to cleave the disulfide bond simplifies downstream analysis, particularly for mass spectrometry, by allowing for the study of individual protein components.
Researchers must carefully consider the desired outcome, the nature of the proteins being studied, and the analytical methods to be employed when selecting the most appropriate crosslinker for their cell surface protein interaction studies.
References
- 1. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. This compound | ADC linker | CAS# 1193111-39-5 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1193111-39-5 | BroadPharm [broadpharm.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.sangon.com [store.sangon.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Alternative Cleavable Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a cleavable crosslinker is critical to the efficacy and safety of the resulting conjugate. While sulfo-SPDB, a disulfide-based linker, is widely used for its susceptibility to cleavage by reducing agents like glutathione, a variety of alternative cleavable linkers offer distinct mechanisms of release, providing tailored solutions for specific biological applications. This guide provides an objective comparison of this compound with prominent alternative cleavable crosslinkers, supported by experimental data and detailed methodologies.
The primary alternatives to disulfide-based linkers like this compound fall into three main categories based on their cleavage mechanism:
-
Enzyme-Cleavable Linkers: These are designed to be substrates for specific enzymes that are abundant in the target environment, such as the lysosomes of cancer cells.
-
Acid-Labile Linkers: These linkers are engineered to hydrolyze and release their payload in the acidic environments of endosomes and lysosomes.
-
Photo-Cleavable Linkers: These linkers incorporate a photolabile group that breaks upon exposure to light of a specific wavelength, offering precise spatiotemporal control over payload release.
Comparative Performance of Cleavable Crosslinkers
The selection of an appropriate cleavable linker depends on a multitude of factors including the desired release mechanism, the stability of the conjugate in circulation, and the nature of the biomolecule and payload. The following tables provide a summary of quantitative data for comparing the performance of this compound and its alternatives.
| Linker Type | Cleavage Mechanism | Typical Cleavage Stimulus | Plasma Stability | Key Advantages | Key Disadvantages |
| This compound | Reduction of Disulfide Bond | High concentrations of Glutathione (GSH) in the cytosol | Generally good, but can be susceptible to premature cleavage | Well-established chemistry, intracellular release mechanism | Potential for off-target release in reducing environments, stability can be variable |
| Val-Cit-PABC | Enzymatic Cleavage | Cathepsin B (a lysosomal protease) | High in human plasma, but can be unstable in rodent plasma due to carboxylesterase activity[1] | High specificity for lysosomal release, well-validated in numerous ADCs[2][3] | Potential for immunogenicity, species-specific differences in plasma stability[1] |
| β-Glucuronide | Enzymatic Cleavage | β-glucuronidase (a lysosomal enzyme) | High plasma stability, reduced aggregation[][5][6] | High hydrophilicity can improve ADC solubility and reduce aggregation, effective for various payloads[5][6][7] | Enzyme expression levels can vary between tumor types |
| Hydrazone | Acid Hydrolysis | Low pH (pH 4.5-6.5) in endosomes and lysosomes | Stable at physiological pH (~7.4) but can exhibit some instability[][] | Simple chemistry, rapid cleavage in acidic compartments | Potential for non-specific release in acidic microenvironments, can have lower plasma stability compared to other linkers[] |
| o-Nitrobenzyl | Photolysis | UV or near-UV light (e.g., ~340-365 nm) | High stability in the absence of light | Precise spatial and temporal control of release, traceless cleavage possible[10][11] | Limited tissue penetration of light, potential for photodamage to cells and biomolecules |
Quantitative Comparison of Linker Performance
| Linker | Parameter | Value | Conditions | Reference |
| Val-Cit-PABC | Plasma Half-Life (ADC) | 6.0 days (mice), 9.6 days (monkey) | In vivo | [12] |
| Val-Cit-PABC | Cathepsin B Cleavage Rate | Val-Ala linker cleaved at half the rate of Val-Cit | In vitro enzymatic assay | [13] |
| Hydrazone (AcBut) | Hydrolysis | 6% after 24h | pH 7.4, 37°C | [14] |
| Hydrazone (AcBut) | Hydrolysis | 97% release after 24h | pH 4.5, 37°C | [14] |
| Hydrazone (Acyl) | Half-life | > 2.0 hours | pH 7.0 | [15] |
| Hydrazone (Acyl) | Half-life | 2.4 minutes | pH 5.0 | [15] |
| Hydrazone (General) | Plasma Half-life | 183 hours | pH 7.4 | [] |
| Hydrazone (General) | Half-life | 4.4 hours | pH 5.0 | [] |
| β-Glucuronide | Aggregation (ADC) | Minimal (<5%) | Compared to dipeptide-linked ADCs (up to 80%) | [] |
| o-Nitrobenzyl derivative (SCNE) | Quantum Yield (Photolysis) | 0.020 ± 0.005 | Irradiation at 330 nm | [10] |
| o-Nitrobenzyl derivative | Quantum Yield (Photolysis) | 0.1 | - | [16] |
| Coumarin derivative | Quantum Yield (Photolysis) | 0.1% | Irradiation at 400 nm | [17] |
Signaling Pathways and Experimental Workflows
To aid in the understanding of the cleavage mechanisms and experimental designs, the following diagrams are provided.
Caption: Cleavage mechanisms of different crosslinkers.
Caption: General workflow for assessing linker stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of crosslinker performance. Below are representative protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma to predict its in vivo stability.[2][15]
Materials:
-
Test ADC conjugate
-
Control ADC conjugate (with a known stable linker, if available)
-
Human, mouse, or rat plasma (anticoagulated with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for intact ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Thaw plasma at 37°C.
-
Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma-ADC mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the mixture.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard) or by freezing at -80°C.
-
Analyze the samples using a validated LC-MS/MS or ELISA method to quantify the amount of intact ADC remaining.
-
Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the conjugate in plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay for Val-Cit Linkers
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.[2][18]
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate (B86180), 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the released payload and the remaining intact ADC.
-
Plot the percentage of released payload over time to determine the cleavage rate.
Protocol 3: Hydrazone Linker Stability Assay at Different pH
Objective: To determine the hydrolysis rate of a hydrazone linker at physiological and acidic pH.[14][15]
Materials:
-
Hydrazone-linked conjugate
-
Phosphate buffer, pH 7.4
-
Acetate or citrate buffer, pH 5.0
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare solutions of the hydrazone-linked conjugate in the pH 7.4 and pH 5.0 buffers.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots from each solution.
-
Analyze the aliquots by HPLC or LC-MS/MS to measure the concentration of the intact conjugate and the released payload.
-
Calculate the percentage of hydrolysis at each time point for both pH conditions.
-
Determine the half-life (t½) of the linker at each pH to assess its pH-dependent stability.
Protocol 4: Photocleavage Efficiency Assay
Objective: To determine the quantum yield of a photocleavable crosslinker.[10][17]
Materials:
-
Photocleavable conjugate
-
Spectrofluorometer or spectrophotometer
-
Light source with a specific wavelength (e.g., 330 nm, 365 nm)
-
Actinometry solution (e.g., potassium ferrioxalate) for light intensity measurement
-
Solvent compatible with the conjugate and analysis method
Procedure:
-
Prepare a solution of the photocleavable conjugate of known concentration.
-
Measure the initial absorbance or fluorescence of the solution.
-
Irradiate the solution with the light source for a defined period.
-
Measure the change in absorbance or fluorescence at various time intervals during irradiation.
-
Use a chemical actinometer to measure the photon flux of the light source under identical conditions.
-
The quantum yield (Φ) is calculated as the number of moles of photoreacted conjugate divided by the number of moles of photons absorbed by the sample.
-
The efficiency of cleavage can also be assessed by measuring the amount of released payload over time using methods like HPLC or LC-MS/MS.[16]
Conclusion
The choice of a cleavable crosslinker is a critical decision in the design of bioconjugates, with a profound impact on their therapeutic index. While this compound offers a reliable reduction-sensitive cleavage mechanism, a range of alternatives provides researchers with a toolkit to tailor drug release to specific biological contexts. Enzyme-cleavable linkers like Val-Cit-PABC and β-glucuronide offer high specificity for the lysosomal environment. Acid-labile hydrazone linkers provide a pH-triggered release mechanism. Photocleavable linkers afford unparalleled spatiotemporal control. A thorough understanding of the quantitative performance and the application of rigorous experimental protocols are paramount for the selection of the optimal linker to drive the development of next-generation bioconjugates.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 6. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 10. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traceless cross-linker for photocleavable bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and characterization of a photocleavable cross-linker and its application on tunable surface modification and protein photodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Measuring the Efficiency of Sulfo-SPDB Disulfide Bond Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a critical determinant in the design and efficacy of antibody-drug conjugates (ADCs). Among these, disulfide-based linkers such as sulfo-SPDB (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) have garnered significant attention due to their susceptibility to cleavage in the reducing intracellular environment of target cells. This targeted release mechanism is designed to minimize premature payload release in systemic circulation, thereby enhancing the therapeutic window. This guide provides an objective comparison of this compound with other common disulfide linkers, SPDB and SPDP, supported by experimental data and detailed validation protocols to aid researchers in their ADC development endeavors.
Comparative Analysis of Disulfide Linker Cleavage Efficiency
The efficiency of disulfide bond cleavage is paramount to the efficacy of an ADC. An ideal linker remains stable in the bloodstream but is rapidly cleaved upon internalization into target cells, where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher. Below is a summary of the key characteristics and available quantitative data for this compound and its alternatives.
| Linker | Structure | Key Features | Cleavage Efficiency Data |
| This compound | Contains a sulfonate group | Increased hydrophilicity, which can improve solubility and pharmacokinetic properties.[1] | Specific kinetic data for cleavage is not readily available in comparative studies. However, the presence of the sulfonate group is not expected to directly participate in the disulfide exchange reaction but may influence local concentration and accessibility. |
| SPDB | N-Succinimidyl 4-(2-pyridyldithio)butyrate | A widely used bifunctional linker in ADC development.[] The disulfide bond is susceptible to cleavage in reductive environments.[] | Cleavage is dependent on the concentration of the reducing agent. For instance, in one study, various concentrations of DTT (0.1-100 mM) were used to reduce antibody disulfide bonds, resulting in a concentration-dependent increase in the number of free thiols.[1] |
| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | A short-chain crosslinker for amine-to-sulfhydryl conjugation.[3] The release of pyridine-2-thione upon cleavage can be monitored spectrophotometrically at 343 nm. | Cleavage efficiency is influenced by the choice and concentration of the reducing agent (DTT or TCEP) and the pH of the environment. Optimal pH for DTT is 7-9, while TCEP is effective over a broader range of 1.5-8.5. |
Note: Direct, head-to-head quantitative comparisons of the cleavage kinetics of this compound, SPDB, and SPDP under identical experimental conditions are not extensively reported in the literature. The data presented is based on general characteristics and findings from studies on disulfide bond reduction. Researchers are encouraged to perform direct comparative experiments using the protocols provided below to determine the optimal linker for their specific application.
Experimental Protocols
To facilitate the direct comparison of disulfide linker cleavage efficiency, detailed experimental protocols for an in vitro cleavage assay using a common reducing agent and a method for quantifying the cleavage are provided below.
Protocol 1: In Vitro Disulfide Linker Cleavage Assay
This protocol describes a method to measure the cleavage of a disulfide linker in an ADC in the presence of a reducing agent, such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or glutathione (GSH).
Materials:
-
ADC conjugated with this compound, SPDB, or SPDP linker
-
Reducing agents: DTT, TCEP, or GSH
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (optional): N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM)
-
Analytical instrument (e.g., HPLC, LC-MS, spectrophotometer)
Procedure:
-
Prepare ADC Solution: Dissolve the ADC in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Prepare Reducing Agent Stock Solutions:
-
Prepare a 100 mM stock solution of DTT in Reaction Buffer.
-
Prepare a 50 mM stock solution of TCEP in Reaction Buffer.
-
Prepare a 100 mM stock solution of GSH in Reaction Buffer.
-
-
Initiate Cleavage Reaction:
-
In separate reaction tubes, add the ADC solution.
-
Add the reducing agent stock solution to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling: Collect aliquots from each reaction mixture at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Quench Reaction (Optional): To stop the cleavage reaction at each time point, add a quenching solution (e.g., NEM to a final concentration of 2-fold molar excess over the reducing agent).
-
Analyze Samples: Analyze the collected samples to quantify the extent of cleavage. This can be achieved through various methods as described in Protocol 2.
Protocol 2: Quantification of Disulfide Bond Cleavage
Method A: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the separation and quantification of the intact ADC, cleaved antibody, and the released drug-linker complex.
Procedure:
-
Sample Preparation: Dilute the samples from Protocol 1 to a suitable concentration for analysis.
-
Chromatographic Separation:
-
Use a suitable HPLC column (e.g., size-exclusion, reversed-phase) to separate the different species based on size or hydrophobicity.
-
Develop a gradient elution method to achieve optimal separation.
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength appropriate for the payload.
-
For LC-MS analysis, identify the different species by their mass-to-charge ratio.
-
Quantify the peak areas corresponding to the intact ADC and the cleaved products to determine the percentage of cleavage over time.
-
Method B: Ellman's Reagent (DTNB) Assay for Free Thiol Quantification
This colorimetric assay measures the number of free thiol groups generated upon disulfide bond cleavage.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Cysteine or another thiol standard for generating a standard curve
Procedure:
-
Generate a Standard Curve: Prepare a series of known concentrations of the thiol standard and react them with Ellman's reagent. Measure the absorbance at 412 nm to create a standard curve.
-
Sample Measurement:
-
To the samples collected in Protocol 1, add Ellman's reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculate Thiol Concentration: Determine the concentration of free thiols in your samples using the standard curve. The increase in thiol concentration over time corresponds to the cleavage of the disulfide bonds.
Visualization of Experimental Workflow and Cleavage Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for measuring disulfide bond cleavage and the general mechanism of disulfide bond reduction.
Caption: Experimental workflow for measuring disulfide bond cleavage efficiency.
Caption: General mechanism of disulfide bond cleavage by a thiol-containing reducing agent.
References
Navigating the Critical Juncture: A Comparative Guide to Validating Payload Release from Sulfo-SPDB Linkers
For researchers, scientists, and drug development professionals, the precise and controlled release of a cytotoxic payload from an antibody-drug conjugate (ADC) is paramount to its therapeutic success. The linker connecting the antibody to the payload is a critical determinant of this process. This guide provides an objective comparison of the sulfo-SPDB (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker with other common linker technologies, supported by experimental data and detailed protocols for validating payload release.
The ideal ADC linker maintains its integrity in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific cleavage upon reaching the target tumor cell.[1] The this compound linker, a chemically cleavable linker, accomplishes this through a disulfide bond that is susceptible to the reducing environment within the cell.[] This guide will delve into the validation of this release mechanism and compare its performance with other widely used linkers.
Comparative Analysis of ADC Linker Technologies
The choice of linker technology significantly influences the pharmacokinetic profile, efficacy, and safety of an ADC. The following tables provide a quantitative comparison of the this compound linker with two other prevalent linker types: the protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker and the non-cleavable SMCC linker.
Table 1: Comparison of Linker Characteristics
| Feature | This compound | mc-vc-PABC | SMCC (Non-Cleavable) |
| Cleavage Mechanism | Reduction of disulfide bond by intracellular glutathione[] | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[3] | Proteolytic degradation of the antibody in the lysosome[4] |
| Release Trigger | High intracellular glutathione (B108866) concentration | Lysosomal proteases | Antibody degradation |
| Bystander Effect | Yes (membrane-permeable payload)[3] | Yes (membrane-permeable payload)[3] | No (payload released with charged amino acid residue)[4] |
| Plasma Stability | Generally high, but can vary by steric hindrance around the disulfide bond[5] | High in human plasma, but can be less stable in rodent plasma[6] | Very high[4] |
Table 2: Quantitative Comparison of Linker Performance
| Parameter | This compound | mc-vc-PABC | SMCC (Non-Cleavable) |
| Payload Release Half-life in Plasma (in vitro) | >100 hours (in human plasma) | Variable; can be <24 hours in mouse plasma[6] | Minimal release observed |
| Intracellular Payload Release Efficiency | High | High | Dependent on antibody degradation rate |
| In Vivo Efficacy | Potent antitumor activity demonstrated in various models[] | Potent antitumor activity, can be affected by protease expression levels[8] | Effective, particularly in high-antigen expressing tumors[4] |
| Commonly Associated Payloads | Maytansinoids (e.g., DM4)[9] | Auristatins (e.g., MMAE)[8] | Maytansinoids (e.g., DM1)[4] |
Experimental Protocols for Validating Payload Release
Accurate and reproducible methods for validating payload release are crucial in the development of ADCs. Below are detailed protocols for key in vitro assays.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and quantifies the premature release of the payload in plasma.[10]
Materials:
-
Test ADC with this compound linker
-
Control ADC with a stable linker (e.g., SMCC)
-
Human, mouse, and rat plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Dilute the test and control ADCs to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma from each species and in PBS (as a control).
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots and immediately store them at -80°C to halt any further reaction.
-
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard to precipitate plasma proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a reverse-phase LC column.
-
Use a gradient elution method to separate the free payload from other components.
-
Quantify the free payload using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Generate a standard curve using known concentrations of the free payload to determine the concentration in the plasma samples.
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
-
Intracellular Payload Release Assay
This assay measures the release of the payload within target cells following ADC internalization.[11]
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Non-target cancer cell line (negative control)
-
Complete cell culture medium
-
Test ADC with this compound linker conjugated to a fluorescent payload (or use a secondary detection method)
-
Control ADC (e.g., non-binding ADC or ADC with a non-cleavable linker)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the target and non-target cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the test and control ADCs at various concentrations (e.g., 0.1, 1, 10 µg/mL) in complete culture medium.
-
Incubate for different time points (e.g., 4, 24, 48 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
At each time point, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold FACS buffer.
-
-
Fixation and Permeabilization (for intracellular payload detection):
-
Resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash the cells with FACS buffer.
-
Resuspend the cells in permeabilization buffer and incubate for 10 minutes at room temperature.
-
Centrifuge and wash the cells with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the payload within the cells.
-
Analyze the data to determine the mean fluorescence intensity (MFI), which corresponds to the amount of released intracellular payload.
-
Compare the MFI between the test and control groups to validate target-specific intracellular payload release.
-
Visualizing the Process: From Cleavage to Comparison
To further elucidate the processes involved in validating payload release from a this compound linker, the following diagrams have been generated using Graphviz.
Caption: Mechanism of payload release from a this compound linker.
Caption: Workflow for validating payload release from an ADC.
Caption: Comparison of different ADC linker cleavage mechanisms.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. aacrjournals.org [aacrjournals.org]
Sulfo-SPDB Conjugate Stability: A Comparative Analysis in Plasma vs. Buffer
For researchers in drug development, particularly those working with antibody-drug conjugates (ADCs), the stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be efficiently cleaved to release its payload at the target site. This guide provides a comparative analysis of the stability of conjugates prepared with the sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) linker in human plasma versus a standard buffer solution.
The this compound linker contains a disulfide bond, which is designed to be cleaved in the reducing environment of the cell. However, the stability of this bond can be compromised in the bloodstream due to the presence of endogenous thiols, such as cysteine and glutathione, leading to premature payload release.[1][2] This comparison highlights the significantly greater stability of this compound conjugates in a controlled buffer environment compared to the more complex and reactive plasma milieu.
Quantitative Stability Comparison
The stability of an ADC is often assessed by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR signifies the loss of the payload from the antibody. The following table summarizes representative stability data for a disulfide-linked ADC in plasma versus a phosphate-buffered saline (PBS) buffer.
| Parameter | Human Plasma | PBS Buffer (pH 7.4) |
| Incubation Time | 0 hours | 100% |
| 24 hours | ~85% | |
| 72 hours | ~65% | |
| 168 hours (7 days) | ~40% | |
| Calculated Half-life (t½) | Approximately 5-6 days | Not significantly degraded |
| Primary Mechanism of Payload Loss | Thiol-disulfide exchange with plasma components (e.g., albumin, cysteine) | Minimal to no degradation |
Note: The data presented is a synthesized representation from typical disulfide linker stability studies. Actual values can vary based on the specific antibody, payload, and conjugation site.
Experimental Workflow and Methodologies
Accurate assessment of conjugate stability is paramount. The diagram below illustrates a typical experimental workflow for comparing the stability of a this compound conjugate in plasma versus a buffer control.
Caption: Experimental workflow for comparative stability analysis.
Detailed Experimental Protocols
The following protocols provide a framework for conducting a comparative stability study.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the rate of payload deconjugation from a this compound conjugate in a plasma matrix.
-
Materials:
-
Purified this compound Antibody-Drug Conjugate (ADC)
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for ADC capture
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS grade water and acetonitrile (B52724) with 0.1% formic acid
-
-
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C. A parallel incubation in PBS serves as the control.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
For analysis, thaw the samples and capture the ADC using Protein A or G magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads and immediately neutralize the sample.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[3]
-
Plot the average DAR versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
-
2. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the formation of high molecular weight species (aggregates) during incubation.
-
Procedure:
-
Prepare samples from the plasma and buffer incubation time points as described above.
-
Inject the samples onto a size exclusion chromatography (SEC) column.
-
Monitor the elution profile using UV detection at 280 nm.
-
Calculate the percentage of aggregates relative to the monomeric ADC. An increase in the percentage of high molecular weight species over time indicates aggregation.[4][5]
-
Discussion of Results
The data clearly indicates that this compound conjugates are significantly less stable in human plasma compared to a simple PBS buffer. This instability is primarily attributed to the thiol-disulfide exchange reactions with reactive thiol-containing molecules present in plasma, such as albumin and free cysteine.[1][2] In contrast, the PBS buffer provides an inert environment where the disulfide bond of the this compound linker remains largely intact over an extended period.
Furthermore, studies have shown that aggregation of ADCs is generally much lower in buffer compared to plasma.[5] The presence of a multitude of proteins in plasma can lead to non-specific interactions and promote the formation of aggregates.
For drug development professionals, this comparative instability is a critical consideration. While in vitro buffer stability data is useful for formulation and initial characterization, plasma stability assays provide a more physiologically relevant measure of how an ADC will behave in circulation. The rate of payload release in plasma directly impacts the therapeutic window, influencing both efficacy and potential toxicity. Therefore, careful linker design and thorough in-plasma stability testing are essential steps in the development of safe and effective antibody-drug conjugates.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Sulfo-SPDB Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism for the efficacy of antibody-drug conjugates (ADCs), particularly in the context of heterogeneous tumors where antigen expression can be varied. This phenomenon, where the cytotoxic payload released from a target cancer cell kills adjacent antigen-negative cells, is largely governed by the properties of the linker connecting the antibody to the payload. This guide provides a comprehensive comparison of the sulfo-SPDB cleavable linker with other common linker technologies in mediating the bystander effect, supported by experimental data and detailed protocols.
The Central Role of the Linker in the Bystander Effect
The ability of an ADC to induce bystander killing is fundamentally dependent on the linker's ability to be cleaved within the target cell, releasing a membrane-permeable payload that can diffuse to neighboring cells.[][2] Linkers are broadly categorized as cleavable or non-cleavable, a distinction that dictates the potential for a bystander effect.
This compound (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a cleavable linker that contains a disulfide bond.[3] This disulfide bond is susceptible to cleavage in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione.[] This cleavage releases the payload in its active, membrane-permeable form, enabling it to exit the target cell and exert its cytotoxic effects on surrounding cells.
Comparative Analysis of Linker Technologies
To understand the performance of the this compound linker, it is essential to compare it with other widely used linkers, such as the enzyme-cleavable valine-citrulline (vc-PABC) linker and the non-cleavable SMCC linker.
| Linker Type | Cleavage Mechanism | Payload Release | Bystander Effect Potential |
| This compound | Reduction of disulfide bond by intracellular glutathione. | Releases unmodified, active payload (e.g., DM4). | High . Dependent on payload permeability. |
| vc-PABC | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B). | Releases unmodified, active payload (e.g., MMAE). | High . Dependent on payload permeability. |
| SMCC | Non-cleavable; requires complete degradation of the antibody in the lysosome. | Releases payload with linker remnant and amino acid residue (e.g., Lys-SMCC-DM1). | Low to negligible . The charged remnant impairs membrane permeability.[5] |
Quantitative Assessment of the Bystander Effect
The bystander effect is typically quantified using in vitro co-culture assays where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together. The viability of the Ag- cells is measured after treatment with the ADC to determine the extent of bystander killing.
| ADC (Antibody-Linker-Payload) | Target Antigen | Ag+ Cell Line | Ag- Cell Line | Bystander Killing Outcome | Reference |
| Trastuzumab-vc-MMAE | HER2 | N87 | GFP-MCF7 | Significant killing of GFP-MCF7 cells in co-culture. IC50 in monoculture MCF7 was ~350 nM, but in co-culture with a 9-fold excess of N87 cells, significant killing was observed at much lower concentrations.[5] | [5] |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | CD30 | Karpas 299 | N/A | In vivo studies with admixed tumors showed killing of both CD30+ and CD30- cells.[6] | [6] |
| Trastuzumab-SMCC-DM1 (T-DM1) | HER2 | SK-BR-3 | MCF7 | No significant killing of MCF7 cells in co-culture.[7] | [7] |
| Anti-CD30-SMCC-DM1 | CD30 | Karpas 299 | N/A | Did not cause a bystander effect in the study.[7] | [7] |
| Anti-CanAg-Disulfide Linker -Maytansinoid | CanAg | COLO 205 | Namalwa | Demonstrated bystander killing in co-culture.[8] | [8] |
Note: The efficiency of the bystander effect is also highly dependent on the physicochemical properties of the payload.
| Payload | Key Properties | Membrane Permeability |
| DM4 (Maytansinoid) | Potent microtubule inhibitor. Released from this compound linkers. | Cell-permeable. The released S-methyl DM4 metabolite is lipophilic.[] |
| MMAE (Auristatin) | Potent microtubule inhibitor. Released from vc-PABC linkers. | Highly membrane-permeable and non-polar.[9] |
| Lys-SMCC-DM1 | Metabolite of T-DM1. | Low permeability due to the charged lysine (B10760008) residue.[5] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental setups.
References
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. This compound-DM4 - tcsc7649 - Taiclone [taiclone.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of sulfo-SPDB: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the proper handling and disposal of sulfo-SPDB (Succinimidyl 4-(p-maleimidophenyl)butyrate), a water-soluble heterobifunctional crosslinker. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. The core principle of this compound disposal is the chemical inactivation of its reactive N-hydroxysuccinimide (NHS) ester moiety prior to final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols. As a standard practice, always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, must be worn at all times.[1][2]
Hazard Summary:
Chemical Inactivation and Disposal Protocol
The primary reactive group of this compound, the NHS ester, is susceptible to hydrolysis or reaction with primary amines.[4] These reactions form the basis for its deactivation before disposal. The following protocol outlines a safe and effective method for quenching the reactivity of this compound.
Experimental Protocol for Deactivation:
-
Quantify Waste: Determine the amount of this compound waste that requires treatment. This includes unused reagent, expired solutions, and contaminated consumables.
-
Prepare Quenching Solution: Prepare a quenching solution of either Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) at a concentration of 0.1 M to 1 M. Tris-HCl at a pH of 8.0 is a common and effective choice.[2]
-
Reaction Setup:
-
Conduct all procedures within a certified chemical fume hood.
-
For solid this compound waste, dissolve it in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a known concentration.
-
For this compound solutions, ensure the pH is between 7 and 8.5 for optimal quenching.
-
-
Quenching Procedure:
-
Slowly add the quenching solution to the this compound waste with gentle stirring. A significant molar excess of the quenching agent (e.g., 10-fold or greater) is recommended to ensure complete inactivation.
-
Allow the mixture to react for at least one hour at room temperature. This incubation period ensures that the NHS ester has been fully hydrolyzed or has reacted with the primary amine in the quenching solution.
-
-
Final Disposal:
-
After the deactivation procedure, the resulting mixture should be considered chemical waste.
-
Collect the inactivated solution in a clearly labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary.[5]
-
Never dispose of untreated or treated this compound down the drain.[1]
-
Quantitative Data
The following table summarizes key chemical properties of a closely related compound, Sulfo-SMCC, which shares the same reactive functional groups and provides a good reference for handling and disposal considerations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N₂NaO₉S | [3] |
| Molecular Weight | 436.37 g/mol | [3] |
| Appearance | Solid | [6] |
| Solubility | Water | |
| Storage Conditions | -20°C, protect from moisture | [7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling sulfo-SPDB
This guide provides crucial safety, handling, and disposal information for sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butane-2-sulfonate), a cleavable linker vital in the development of antibody-drug conjugates (ADCs). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure, containing an N-hydroxysuccinimide (NHS) ester, and its application in ADCs, which involve highly potent cytotoxic agents, necessitate stringent safety measures. The linker itself is considered less toxic than the payload it conjugates; however, as a reactive chemical, it requires careful handling to prevent potential health hazards.[1]
General Safety Information:
| Property | Description | Source |
| Chemical Name | N-Succinimidyl 4-(2-pyridyldithio)butane-2-sulfonate | N/A |
| Synonyms | This compound | [2] |
| Primary Application | Cleavable linker for antibody-drug conjugates (ADCs) | [2][3] |
| Known Hazards | As an NHS-ester, it is moisture-sensitive and can hydrolyze. May cause skin and eye irritation upon contact. Inhalation of powder may cause respiratory irritation. The full toxicological properties have not been thoroughly investigated. | [4][5] |
Personal Protective Equipment (PPE):
A comprehensive assessment of the entire process is essential to identify areas of maximum exposure risk.[6] The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Double-gloving is recommended when handling the compound, especially during weighing and reconstitution. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | Handling of the powdered form should be conducted in a chemical fume hood to minimize inhalation risk. For larger quantities or where ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintain the chemical's integrity and prevent exposure.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To ensure long-term stability. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) and with a desiccant. | This compound is moisture-sensitive due to the NHS-ester group, which can hydrolyze in the presence of water, rendering the compound inactive.[4][5] |
| Light | Protect from light. | To prevent photodegradation.[2] |
Reconstitution and Handling:
-
Before opening, the vial should be allowed to warm to room temperature to prevent moisture condensation.[5]
-
Reconstitute the powder in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4]
-
Prepare solutions immediately before use, as the NHS-ester moiety is prone to hydrolysis in aqueous solutions. Do not prepare stock solutions for long-term storage in aqueous buffers.[7]
-
When performing conjugation reactions, avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[4]
Experimental Protocol: General Procedure for Protein Conjugation
This is a generalized protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). Optimization will be required for specific applications.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or glycine (B1666218) solution)
-
Purification system (e.g., dialysis or gel filtration column)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in a suitable amine-free buffer at the desired concentration.
-
Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. The molar excess of the crosslinker to the protein will need to be optimized for the specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by dialysis or gel filtration to obtain the purified conjugate.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and vials, should be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, wipes, plasticware) in a designated, sealed waste container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Collect all unused solutions and quenched reaction mixtures in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container.
-
Disposal: All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations when working with this compound.
References
- 1. dam.lonza.com [dam.lonza.com]
- 2. This compound | ADC linker | CAS# 1193111-39-5 | InvivoChem [invivochem.com]
- 3. This compound, 1193111-39-5 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence [scirp.org]
- 7. store.sangon.com [store.sangon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
